molecular formula C20H30O5 B1493594 Yuexiandajisu E

Yuexiandajisu E

カタログ番号: B1493594
分子量: 350.4 g/mol
InChIキー: BEVHDQRDCPDJKW-YRJLCNQLSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one has been reported in Euphorbia ebracteolata with data available.

特性

IUPAC Name

(4aR,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-10-12-14(25-17(10)23)13(21)15-19(4)8-5-7-18(2,3)11(19)6-9-20(15,24)16(12)22/h11,13-16,21-22,24H,5-9H2,1-4H3/t11-,13+,14+,15+,16-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVHDQRDCPDJKW-YRJLCNQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3C4(CCCC(C4CCC3(C2O)O)(C)C)C)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H]([C@@H]([C@H]3[C@@]4(CCCC([C@H]4CC[C@@]3([C@@H]2O)O)(C)C)C)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

No In Vitro Mechanistic Data Currently Available for Yuexiandajisu E

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, no specific information regarding the in vitro mechanism of action for a compound named "Yuexiandajisu E" could be located. This suggests that the compound may be a novel or less-studied substance for which research has not yet been published or widely disseminated.

It is possible that "this compound" is a very recent discovery, a compound known by an alternative nomenclature, or a proprietary name not yet disclosed in public research forums. Researchers, scientists, and drug development professionals interested in this compound are encouraged to verify the name and explore potential alternative identifiers.

Further investigation would be contingent on the availability of published studies or preclinical data releases from research institutions or pharmaceutical companies that may be investigating this molecule. Without such foundational information, a detailed technical guide on its mechanism of action cannot be constructed.

An In-depth Technical Guide on the Biological Origin and Synthesis of Yuexiandajisu E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuexiandajisu E is a naturally occurring diterpenoid of the rosane class, a group of compounds noted for their complex structures and potential therapeutic activities. This technical guide provides a comprehensive overview of the biological origin, isolation, and structural elucidation of this compound. While a total synthesis has not yet been reported, this document will address synthetic strategies for related diterpenoids. Furthermore, the known biological activities of this compound and related compounds are discussed, with a focus on their cytotoxic effects. This guide is intended to serve as a foundational resource for researchers interested in the further study and potential development of this compound and its analogs.

Biological Origin

This compound is a secondary metabolite isolated from the roots of Euphorbia ebracteolata Hayata.[1] This perennial herbaceous plant, belonging to the Euphorbiaceae family, is distributed in several provinces of China and has a history of use in traditional Chinese medicine for treating conditions such as pulmonary tuberculosis and chronic tracheitis.[1] The genus Euphorbia is a rich source of structurally diverse diterpenoids, many of which exhibit a range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[2][3]

The biosynthesis of rosane diterpenoids, including this compound, is believed to proceed through the cyclization of geranylgeranyl pyrophosphate (GGPP). A proposed biogenetic pathway for the formation of related rosane-type diterpenoids, Yuexiandajisu D and E, has been briefly outlined.[4][5]

Isolation and Structure Elucidation

The isolation and characterization of this compound were first reported in 2005 as part of a study on cytotoxic diterpenoids from Euphorbia ebracteolata.[4][5]

Experimental Protocols

General Extraction and Isolation Procedure:

While the specific detailed protocol for this compound is part of a larger isolation scheme, a general procedure for the extraction and isolation of diterpenoids from the roots of Euphorbia ebracteolata can be outlined as follows. It is important to note that specific solvent ratios and column chromatography conditions may vary.

  • Extraction: The air-dried and powdered roots of Euphorbia ebracteolata (20 kg) were refluxed three times with 95% ethanol.[6] The combined ethanol extracts were then concentrated under reduced pressure to yield a crude residue (2 kg).[6]

  • Solvent Partitioning: The crude residue was suspended in water and sequentially partitioned with petroleum ether and ethyl acetate (EtOAc).[1]

  • Column Chromatography: The EtOAc-soluble fraction (185.0 g) was subjected to column chromatography on a silica gel column.[1] Elution was performed with a gradient of chloroform-methanol (CHCl₃-MeOH) of increasing polarity (from 1:0 to 6:4) to yield several fractions.[1]

  • Further Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), were further purified by repeated column chromatography on silica gel and Sephadex LH-20, as well as preparative TLC, to yield the pure compounds, including this compound.[2]

Structure Elucidation Methods:

The structure of this compound was determined through a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular formula.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and relative stereochemistry of the molecule.[7]

  • X-ray Crystallography: The definitive structure and absolute stereochemistry of this compound were confirmed by single-crystal X-ray diffraction analysis.[4][5]

Spectroscopic Data

The complete ¹H and ¹³C NMR spectroscopic data for this compound, as reported in the primary literature, are essential for its unambiguous identification. While the full dataset is found in the original publication, a summary of the key structural features is presented below.

Table 1: Key Structural Features of this compound from Spectroscopic Analysis

FeatureMethod of Determination
Molecular FormulaMass Spectrometry
Presence of Hydroxyl GroupsIR, ¹H NMR, ¹³C NMR
Presence of Carbonyl GroupsIR, ¹³C NMR
Carbon Skeleton¹³C NMR, DEPT
Proton Environment and Connectivity¹H NMR, COSY
Carbon-Proton ConnectivityHSQC, HMBC
Relative StereochemistryNOESY, X-ray Crystallography
Absolute StereochemistryX-ray Crystallography

Synthesis of this compound

To date, a total synthesis of this compound has not been reported in the scientific literature. The synthesis of related complex diterpenoids, such as other rosane and atisane-type diterpenoids, often involves multi-step sequences and the development of novel synthetic methodologies.[8][9] A potential synthetic strategy for this compound would likely involve the construction of the core tricyclic ring system followed by the stereoselective introduction of the various functional groups.

The diagram below illustrates a generalized logical workflow for the total synthesis of a complex natural product like this compound.

Total Synthesis Workflow General Workflow for Total Synthesis of this compound A Starting Materials B Key Intermediate 1 (e.g., A-ring construction) A->B Multi-step sequence C Key Intermediate 2 (e.g., B/C-ring formation) B->C Cyclization/Annulation D Core Rosane Skeleton C->D Ring closure/Rearrangement E Late-Stage Functionalization (Oxidation, etc.) D->E Stereoselective reactions F This compound E->F Final modifications Apoptosis Signaling Pathway Potential Apoptosis Pathway for Cytotoxic Diterpenoids cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Compound This compound Bcl2 Bcl-2 family (e.g., Bax, Bak) Compound->Bcl2 Induces/Inhibits Mito Mitochondrion Bcl2->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

An In-depth Technical Guide on the Discovery and Core Characteristics of Yuexiandajisu Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuexiandajisu represents a series of diterpenoids isolated from the roots of Euphorbia ebracteolata Hayata, a plant utilized in traditional Chinese medicine. This technical guide provides a comprehensive overview of the discovery, chemical diversity, and biological activities of these compounds, with a particular focus on their potential as anticancer agents. Quantitative data on their cytotoxic effects are presented, alongside detailed experimental protocols for their isolation and evaluation. Furthermore, this guide illustrates the structural classifications and experimental workflows through diagrams to facilitate a deeper understanding for researchers in the field of natural product chemistry and drug development.

Introduction and Discovery

The yuexiandajisu compounds are a family of diterpenoids derived from the roots of Euphorbia ebracteolata Hayata. In traditional Chinese medicine, the plant is known as "Yue Xian Da Ji" and has been used to treat a variety of ailments, including chronic liver diseases, edema, and cancer. Scientific investigation into the chemical constituents of this plant has led to the isolation and identification of a series of diterpenes named yuexiandajisu A, B, C, D, D1, E, and F. These compounds belong to different structural classes, including casbane, isopimarane, abietane, and rosane-type diterpenes. Notably, the abietane diterpenes, yuexiandajisu D and E, have demonstrated significant anticancer properties, drawing attention to their potential as therapeutic agents. However, the precise mechanism of action for their cytotoxic effects is still under investigation.

Quantitative Data on Cytotoxic Activities

The cytotoxic effects of yuexiandajisu diterpenoids and other related compounds isolated from Euphorbia ebracteolata have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below, providing a comparative view of their potency.

CompoundCell LineIC50 (µM)Reference
Yuexiandajisu DHCT-82.66
Yuexiandajisu DBel-74023.76
Yuexiandajisu D (1)ANA-10.288[1]
Jolkinolide B (4)ANA-10.0446[1]
Jolkinolide B (4)B 160.0448[1]
Jolkinolide B (4)Jurkat0.0647[1]
ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide (6)ANA-10.00712[1]
ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide (6)Jurkat0.0179[1]

Experimental Protocols

Isolation of Yuexiandajisu D, E, and F from Euphorbia ebracteolata

The following protocol details the extraction and isolation of yuexiandajisu D, E, and F from the roots of Euphorbia ebracteolata.

1. Extraction:

  • The air-dried and powdered roots of Euphorbia ebracteolata are extracted with 95% ethanol at room temperature.

  • The solvent is evaporated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and n-butanol.

2. Chromatographic Separation:

  • The chloroform-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether-acetone.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds of interest are combined and further purified by repeated column chromatography on silica gel with different solvent systems (e.g., chloroform-methanol).

  • Final purification of yuexiandajisu D, E, and F is achieved by preparative high-performance liquid chromatography (HPLC).

3. Structure Elucidation:

  • The structures of the isolated compounds are determined by spectroscopic methods, including 1D and 2D nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) and high-resolution mass spectrometry (HR-MS).

  • The absolute configurations of yuexiandajisu D and E can be confirmed by single-crystal X-ray diffraction analysis.[2]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated compounds against cancer cell lines is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

  • Cancer cells are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

3. Compound Treatment:

  • The isolated compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • The cells are treated with various concentrations of the compounds in fresh medium for a specified period (e.g., 48 or 72 hours). Control wells receive medium with DMSO only.

4. MTT Incubation:

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

5. Formazan Solubilization and Absorbance Measurement:

  • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

  • The cell viability is calculated as a percentage of the control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

Structural Diversity of Yuexiandajisu Diterpenoids

The yuexiandajisu family of diterpenoids exhibits significant structural diversity, which is a key aspect of their chemical and biological characteristics. The following diagram illustrates the classification of these compounds into different skeletal types.

G cluster_0 Yuexiandajisu Diterpenoids cluster_1 Structural Classes Yuexiandajisu Yuexiandajisu (A-F, D1) Casbane Casbane Yuexiandajisu->Casbane Isopimarane Isopimarane Yuexiandajisu->Isopimarane Abietane Abietane Yuexiandajisu->Abietane Rosane Rosane Yuexiandajisu->Rosane

Caption: Structural classification of Yuexiandajisu diterpenoids.

Experimental Workflow for Isolation

The isolation of yuexiandajisu diterpenoids from their natural source involves a multi-step process of extraction and purification. The generalized workflow is depicted in the following diagram.

G start Powdered Roots of Euphorbia ebracteolata extraction Solvent Extraction (95% Ethanol) start->extraction partition Liquid-Liquid Partition extraction->partition cc Silica Gel Column Chromatography partition->cc fractions Fraction Collection and Combination cc->fractions hplc Preparative HPLC fractions->hplc end Isolated Yuexiandajisu D, E, F hplc->end

Caption: General workflow for the isolation of Yuexiandajisu diterpenoids.

Potential Mechanism of Action

While the specific molecular targets and signaling pathways of yuexiandajisu diterpenoids are yet to be fully elucidated, studies on other diterpenoids with anticancer properties suggest potential mechanisms. Many diterpenoids exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. For instance, some diterpenoids have been shown to modulate the expression of key regulatory proteins involved in these processes, such as caspases and cyclins. Further research is necessary to determine if yuexiandajisu D and E follow similar mechanisms and to identify their specific intracellular targets.

Conclusion

The yuexiandajisu diterpenoids from Euphorbia ebracteolata represent a promising class of natural products with demonstrated anticancer potential. This guide has summarized the current knowledge on their discovery, cytotoxic activities, and methods for their isolation and evaluation. The structural diversity within this family of compounds offers a rich area for further investigation and potential derivatization to enhance their therapeutic properties. Future research should focus on elucidating the specific mechanisms of action of the most potent compounds, which will be crucial for their development as novel anticancer drugs.

References

Yuexiandajisu E: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuexiandajisu E is a naturally occurring diterpenoid compound isolated from the roots of Euphorbia ebracteolata Hayata.[1] As a member of the extensive family of diterpenoids found in the Euphorbia genus, this compound has emerged as a subject of interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its anticancer properties. The information presented herein is intended to support further research and drug development efforts.

Core Biological Activity: Anti-Cancer Stem Cell Properties

The most significant biological activity reported for this compound is its ability to inhibit the formation of mammospheres in human breast cancer cell lines, specifically MCF-7.[2][3] Mammosphere formation is a key characteristic of cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. The inhibition of mammosphere formation suggests that this compound may possess anti-CSC activity, a highly sought-after attribute in the development of novel cancer therapeutics.

While the inhibitory effect on mammosphere formation has been noted, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for this compound in this assay are not yet publicly available in the reviewed literature.

Other Potential Biological Activities

Diterpenoids isolated from Euphorbia species are well-documented to possess a wide range of pharmacological effects, including cytotoxic and anti-inflammatory activities.[2][3][4][5][6] Although specific studies detailing these activities for this compound are limited, the broader context of its chemical family suggests that it may also exhibit these properties. For instance, other diterpenoids isolated alongside this compound from Euphorbia ebracteolata have demonstrated cytotoxic effects against various cancer cell lines.[7]

Experimental Protocols

To facilitate further investigation into the biological activities of this compound, a detailed protocol for the mammosphere formation assay, a key method for evaluating anti-cancer stem cell activity, is provided below.

Mammosphere Formation Assay for MCF-7 Cells

This protocol is adapted from established methodologies for generating and analyzing mammospheres from breast cancer cell lines.[8][9][10][11]

1. Cell Culture:

  • Culture MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Preparation of Single-Cell Suspension:

  • When cells reach 70-80% confluency, wash them twice with phosphate-buffered saline (PBS).

  • Detach the cells using a suitable enzyme such as Trypsin-EDTA.

  • Neutralize the trypsin with media containing serum and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in a small volume of mammosphere culture medium and perform a cell count. Ensure a single-cell suspension by gentle pipetting.

3. Plating for Mammosphere Formation:

  • Use ultra-low attachment plates to prevent cell adhesion.

  • Seed the single-cell suspension at a low density (e.g., 10,000 cells/well in a 6-well plate) in serum-free mammosphere culture medium.

  • The mammosphere culture medium typically consists of DMEM/F12 supplemented with B27, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF).

4. Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Add the desired concentrations of this compound to the cell suspension at the time of plating. A vehicle control (solvent only) must be included.

5. Incubation and Observation:

  • Incubate the plates at 37°C in a 5% CO2 incubator for 5-10 days.

  • Monitor the formation of mammospheres (spherical clusters of floating cells) under a microscope.

6. Quantification:

  • After the incubation period, count the number of mammospheres in each well.

  • The percentage of mammosphere formation can be calculated and compared between treated and control groups. The IC50 value can be determined by testing a range of concentrations.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been elucidated. However, based on the known activities of other diterpenoids from Euphorbia species, several pathways are plausible targets. These include key regulators of cell survival, proliferation, and inflammation such as the NF-κB, JAK/STAT, and PI3K/Akt signaling pathways.[2][4][5][12][13] Further research is required to determine if this compound modulates these or other cellular signaling cascades.

Below are hypothetical diagrams of these signaling pathways that could be investigated in the context of this compound's activity.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Yuexiandajisu_E This compound IKK IKK Yuexiandajisu_E->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Gene_Expression Target Gene Expression Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammation Proliferation Survival Gene_Expression->Inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

JAK-STAT Signaling Pathway cluster_nucleus Nucleus Yuexiandajisu_E This compound JAK JAK Yuexiandajisu_E->JAK Inhibition? Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Target Gene Expression Proliferation_Survival Proliferation Survival Gene_Expression->Proliferation_Survival

Caption: Postulated interference of this compound with the JAK/STAT signaling pathway.

PI3K-Akt Signaling Pathway Yuexiandajisu_E This compound PI3K PI3K Yuexiandajisu_E->PI3K Inhibition? Receptor_Tyrosine_Kinase RTK Receptor_Tyrosine_Kinase->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Downstream_Targets Downstream Targets Akt->Downstream_Targets Cell_Survival_Growth Cell Survival & Growth Downstream_Targets->Cell_Survival_Growth

Caption: Theoretical model of this compound's inhibitory action on the PI3K/Akt pathway.

Conclusion and Future Directions

This compound has demonstrated promising anti-cancer stem cell activity by inhibiting mammosphere formation in MCF-7 breast cancer cells. This finding warrants further in-depth investigation to quantify this effect and to explore its efficacy in other cancer models. The broader pharmacological context of diterpenoids from Euphorbia suggests that this compound may also possess cytotoxic and anti-inflammatory properties, which should be systematically evaluated.

Future research should focus on:

  • Determining the IC50 values of this compound for its anti-mammosphere formation activity.

  • Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines and determining the corresponding IC50 values.

  • Investigating the anti-inflammatory potential of this compound and quantifying its effects.

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

A thorough exploration of these areas will be crucial in assessing the full therapeutic potential of this compound and its prospects for future drug development.

References

Physical and chemical properties of Yuexiandajisu E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuexiandajisu E is a naturally occurring diterpenoid isolated from the roots of Euphorbia ebracteolata. This document provides a detailed overview of its physical and chemical properties, compiled from spectroscopic and analytical data. It includes a thorough description of the experimental protocols for its isolation and structural elucidation. Furthermore, this guide summarizes the current understanding of its biological activities, including its cytotoxic effects on various cancer cell lines. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Physical and Chemical Properties

This compound is a diterpenoid compound with a complex molecular structure. Its properties have been determined through a combination of spectroscopic analysis and chemical methods.

PropertyValueSource
Molecular Formula C₂₀H₃₀O₅[1]
Molecular Weight 350.4 g/mol [1]
Appearance Powder[1]
CAS Number 866556-16-3
Source Roots of Euphorbia ebracteolata[1]
Compound Type Diterpenoid[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Experimental Protocols

Isolation and Purification

The isolation of this compound from the roots of Euphorbia ebracteolata involves a multi-step extraction and chromatographic process.

Figure 1: General workflow for the isolation of this compound.

The dried and powdered roots of Euphorbia ebracteolata are extracted with 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and acetone to yield several fractions. This compound is obtained by further purification of these fractions using repeated column chromatography on Sephadex LH-20 and reverse-phase C18 silica gel.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to establish the connectivity of protons and carbons and to elucidate the complete two-dimensional structure of the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure and stereochemistry of the compound.

Biological Activity

This compound belongs to the family of diterpenoids, many of which have been reported to exhibit a wide range of pharmacological activities, including cytotoxic, anti-inflammatory, and anti-HIV effects.[2]

Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. The primary study on this compound reported its activity against ANA-1 (murine macrophage), B16 (murine melanoma), and Jurkat (human T-cell leukemia) tumor cells. While the specific IC₅₀ values for this compound were not detailed in the available abstract, the study implies that it possesses cytotoxic properties. A related compound isolated from the same plant, Yuexiandajisu D, showed moderate cytotoxic activity against HCT-8 (human ileocecal adenocarcinoma) and Bel-7402 (human hepatoma) cell lines.[1]

Cytotoxicity_Pathway cluster_cell Cancer Cell Proliferation Cell Proliferation Apoptosis Apoptosis Yuexiandajisu_E This compound Yuexiandajisu_E->Proliferation Inhibits Yuexiandajisu_E->Apoptosis Induces

Figure 2: Proposed mechanism of cytotoxic action.
Other Potential Activities

Diterpenoids isolated from Euphorbia ebracteolata have also been investigated for other biological activities. Some rosane-type diterpenoids from this plant have demonstrated moderate inhibitory effects against Mycobacterium tuberculosis.[3] This suggests that this compound could also be a candidate for anti-tuberculosis research. Further studies are required to explore the full spectrum of its biological activities.

Conclusion

This compound is a diterpenoid with a well-characterized chemical structure, isolated from Euphorbia ebracteolata. The available data indicates its potential as a cytotoxic agent, warranting further investigation into its mechanism of action and its efficacy in preclinical models. The detailed experimental protocols provided in this guide should facilitate the reproduction of its isolation and the synthesis of analogs for structure-activity relationship studies. Future research should also explore its potential anti-tuberculosis and other pharmacological activities.

References

An In-depth Technical Guide to Bioactive Diterpenoids: A Comparative Analysis of Daphnane and Rosane Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the potent biological activities of two distinct classes of diterpenoids: the well-characterized daphnane-type diterpenoids and the more recently identified rosane-type diterpenoids. While both classes exhibit promising cytotoxic and other biological effects, they possess unique structural scaffolds that dictate their mechanisms of action. This document will delve into the homologs and analogs of representative compounds from each class, with a primary focus on the extensively studied daphnane diterpenoids, Gnidimacrin and Yuanhuacin, and a comparative discussion on Yuexiandajisu E, a member of the rosane diterpenoid family.

The guide is structured to provide researchers and drug development professionals with a detailed understanding of these compounds, including their quantitative biological data, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Daphnane Diterpenoids: A Focus on Gnidimacrin and Yuanhuacin

Daphnane diterpenoids are characterized by a 5/7/6 tricyclic carbon skeleton and are primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families.[1] Many of these compounds, including Gnidimacrin and Yuanhuacin, exhibit potent anti-HIV and anti-cancer activities.

Quantitative Biological Activity

The following tables summarize the in vitro cytotoxic and anti-HIV activities of Gnidimacrin, Yuanhuacin, and their selected analogs. These values, presented as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration), are critical for understanding the potency and therapeutic potential of these compounds.

Table 1: Anti-cancer Activity of Daphnane Diterpenoids (IC50)

CompoundCell LineCancer TypeIC50 (nM)Reference(s)
Gnidimacrin U1Lymphoma (HIV-1 chronically infected)0.25[2]
ACH-2T-cell leukemia (HIV-1 chronically infected)0.12[2]
Yuanhuacin T24TBladder Cancer1.83 ± 0.02[3]
UMUC3Bladder Cancer1.89 ± 0.02[3]
HCT116Colon Cancer14.28 ± 0.64[3]
Yuanhualine (YL) A549Non-Small Cell Lung Cancer7.0[4]
Yuanhuahine (YH) A549Non-Small Cell Lung Cancer15.2[4]
Yuanhuagine (YG) A549Non-Small Cell Lung Cancer24.7[4]

Table 2: Anti-HIV Activity of Daphnane Diterpenoids (EC50)

CompoundVirus StrainCell LineEC50 (nM)Reference(s)
Gnidimacrin HIV-1 NL4-3MT-40.031[2]
HIV-1 BaLPBMCs0.042[2]
Gnidimacrin Analog (9a) HIV-1MT-40.14[1]
Gnidimacrin Analog (9b) HIV-1MT-40.09[1]
Daphneodorin D HIV-1MT41.5[5]
Daphneodorin E HIV-1MT47.7[5]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of daphnane diterpenoids.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[7]

    • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[8]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

    • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a dose-response curve.[8]

2. Anti-HIV-1 Replication Assay

This assay is used to determine the ability of a compound to inhibit the replication of the HIV-1 virus in a cell-based system.

  • Principle: The assay measures the production of a viral protein, typically p24 antigen, in the supernatant of infected cells. A reduction in p24 levels indicates inhibition of viral replication.

  • Protocol:

    • Cell Infection: Infect target cells (e.g., MT-2 or PM1 cells) with a known amount of HIV-1 (e.g., NL4-3 strain) at a specific multiplicity of infection (MOI).[9]

    • Compound Treatment: Add the test compound at various concentrations to the infected cell cultures.

    • Incubation: Incubate the cultures at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 3, 6, or 10 days).[9]

    • Supernatant Collection: Collect the cell-free supernatants from the infected cell cultures at different time points.[9]

    • p24 Quantification: Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit.[9]

    • Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of p24 production against the log of the compound concentration.

Signaling Pathways

Daphnane diterpenoids exert their biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary pathways affected by these compounds.

1. Protein Kinase C (PKC) Activation Pathway

Gnidimacrin and other daphnane diterpenoids are potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[10] Activation of specific PKC isoforms, particularly PKCβ, is implicated in the anti-HIV and anti-cancer effects of these compounds.[2][5]

PKC_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Ligand PIP2 PIP2 PLC->PIP2 cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Effectors PKC_active->Downstream Cellular_Response Cellular Response (e.g., Apoptosis, Gene Expression) Downstream->Cellular_Response Daphnane Daphnane Diterpenoid (e.g., Gnidimacrin) Daphnane->PKC_inactive activates

Caption: PKC Activation by Daphnane Diterpenoids.

2. AMPK/mTOR Signaling Pathway Modulation by Yuanhuacin

Yuanhuacin has been shown to exert its anti-tumor effects in non-small cell lung cancer (NSCLC) by activating the AMP-activated protein kinase (AMPK) signaling pathway and subsequently suppressing the mammalian target of rapamycin complex 2 (mTORC2)-mediated downstream signaling.[11][12][13]

AMPK_mTOR_Pathway Yuanhuacin Yuanhuacin AMPK AMPK Yuanhuacin->AMPK activates pAMPK p-AMPKα (Active) AMPK->pAMPK mTORC2 mTORC2 pAMPK->mTORC2 inhibits pAkt p-Akt mTORC2->pAkt activates pPKCalpha p-PKCα mTORC2->pPKCalpha activates pRac1 p-Rac1 mTORC2->pRac1 activates Cell_Growth Cell Growth & Proliferation pAkt->Cell_Growth pPKCalpha->Cell_Growth Actin Actin Cytoskeleton Organization pRac1->Actin Invasion Invasion & Migration Actin->Invasion

Caption: Yuanhuacin's modulation of the AMPK/mTOR pathway.

Rosane Diterpenoids: The Case of this compound

In contrast to the daphnane scaffold, this compound belongs to the rosane-type diterpenoids, which have a different core structure. Information on this compound itself is limited; however, a related compound, Yuexiandajisu D, has been identified as a novel 18-nor-rosane-type dimeric diterpenoid isolated from Euphorbia ebracteolata.[4][14]

Quantitative Biological Activity

The cytotoxic activity of Yuexiandajisu D provides a preliminary insight into the potential of this class of compounds.

Table 3: Cytotoxicity of a Rosane-Type Diterpenoid (IC50)

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
Yuexiandajisu D HCT-8Colon Cancer2.66[4][14]
Bel-7402Liver Cancer3.76[4][14]

Further research is needed to isolate and characterize this compound and to determine its full biological activity profile and mechanism of action. The initial data for Yuexiandajisu D suggests that rosane-type diterpenoids are a promising area for new drug discovery, albeit with a different potency profile compared to the highly potent daphnane diterpenoids.

Conclusion

This technical guide has provided a detailed overview of the homologs and analogs of potent bioactive diterpenoids, with a comparative analysis of the well-studied daphnane class and the emerging rosane class. The quantitative data, experimental protocols, and signaling pathway diagrams for daphnane diterpenoids like Gnidimacrin and Yuanhuacin offer a valuable resource for researchers in the fields of oncology and virology. The preliminary data on Yuexiandajisu D highlights the potential of rosane-type diterpenoids as a novel source of therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of both classes of compounds will be crucial for the development of new and effective therapies.

References

In-depth Technical Guide: Yuexiandajisu E Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a specific compound named "Yuexiandajisu E" and its receptor binding affinity is not available in the public domain at this time. Extensive searches have not yielded any specific data, experimental protocols, or identified signaling pathways associated with a molecule of this name.

Therefore, this document cannot provide the requested in-depth technical guide, including quantitative data, experimental methodologies, and signaling pathway diagrams for "this compound."

It is possible that "this compound" is a novel or proprietary compound with research data that is not yet publicly accessible. Alternatively, there may be a different name or classification for this molecule.

Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to:

  • Verify the compound's name and any alternative nomenclature.

  • Consult specialized chemical and pharmaceutical databases that may contain proprietary or pre-publication data.

  • Review scientific literature for related compounds or research from the institution or organization that may have synthesized or studied "this compound."

This guide will be updated if and when information regarding "this compound" becomes available.

In Silico Modeling of Bioactive Compounds from Yueju Pill: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the application of in silico modeling techniques to investigate the molecular interactions of bioactive compounds found in the traditional Chinese medicine formula, Yueju Pill. Yueju Pill has a long history of use for mood-related disorders, and modern research is beginning to uncover the molecular mechanisms of its constituent herbs. This document serves as a resource for researchers, scientists, and drug development professionals interested in applying computational methods to explore the therapeutic potential of natural products. We will focus on representative phytochemicals from the constituent herbs of Yueju Pill, detailing experimental protocols for in silico analysis, presenting quantitative data in a structured format, and visualizing key pathways and workflows.

Introduction to Yueju Pill and its Bioactive Constituents

Yueju Pill, also known as "Escape Restraint Pill," is a classical Chinese herbal formula first documented during the Yuan Dynasty. It is traditionally used to address "six stagnations" (Qi, blood, phlegm, fire, dampness, and food) that can manifest as mood disturbances, irritability, and digestive issues. The formula is composed of five herbs:

  • Xiang Fu (Cyperus rotundus)

  • Chuan Xiong (Ligusticum chuanxiong)

  • Zhi Zi (Gardenia jasminoides)

  • Cang Zhu (Atractylodes lancea)

  • Shen Qu (Massa Medicata Fermentata)

Modern phytochemical studies have identified a rich array of bioactive compounds within these herbs, including flavonoids, terpenoids, alkaloids, and iridoid glycosides.[1][2][3][4] These compounds are believed to contribute to the formula's therapeutic effects through various mechanisms, including modulation of neurotransmitter systems and anti-inflammatory pathways.[5][6][7] Given the complexity of this multi-component herbal formula, in silico modeling offers a powerful approach to dissect the potential molecular interactions of its individual constituents.

This guide will focus on representative bioactive compounds from the primary herbs in Yueju Pill to illustrate the in silico modeling workflow. We will use a representative flavonoid, Quercetin , and a representative sesquiterpenoid, α-Cyperone , as primary examples. Quercetin is a flavonoid found in Gardenia jasminoides and other plants, known for its antioxidant and anti-inflammatory properties.[8] α-Cyperone is a major sesquiterpenoid in Cyperus rotundus that has been investigated for its pharmacological activities.

In Silico Modeling Workflow for Natural Products

The process of modeling the interaction of a natural product with a biological target using computational methods can be broken down into several key stages. This workflow allows for the prediction of binding affinity, identification of key interacting residues, and assessment of the stability of the ligand-receptor complex.

workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking receptor_prep Receptor Preparation receptor_prep->docking md_simulation Molecular Dynamics Simulation docking->md_simulation admet_prediction ADMET Prediction docking->admet_prediction binding_analysis Binding Free Energy Calculation md_simulation->binding_analysis

Figure 1: A generalized workflow for in silico modeling of ligand-receptor interactions.

Detailed Methodologies for Key Experiments

This section provides detailed protocols for the core in silico experiments discussed in this guide. These protocols are based on commonly used software and methodologies in the field of computational drug discovery.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode and estimating the strength of the interaction.

Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target receptor from the Protein Data Bank (PDB). For example, the human serotonin transporter (PDB ID: 5I6X) or the GABA-A receptor (PDB ID: 4COF).[9][10]

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign appropriate atom types and charges using a force field such as CHARMm or AMBER.

    • Define the binding site or active site of the receptor. This can be determined from the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of the ligand (e.g., Quercetin, α-Cyperone) from a chemical database like PubChem.

    • Convert the 2D structure to a 3D conformation.

    • Assign appropriate atom types, charges, and bond orders.

    • Perform energy minimization of the ligand structure using a suitable force field.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

    • Define the search space (grid box) around the active site of the receptor.

    • Run the docking simulation to generate multiple binding poses of the ligand.

    • Analyze the results based on the docking score (e.g., binding energy in kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the receptor residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

    • Apply a force field (e.g., AMBER, GROMOS) to the entire system.

  • Simulation Protocol:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

    • Run the production MD simulation for a specified time (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex.

    • Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the hydrogen bond network and other non-covalent interactions between the ligand and the receptor over time.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from in silico modeling of Quercetin and α-Cyperone with the serotonin transporter (SERT) and the GABA-A receptor, two key targets in the central nervous system relevant to mood disorders.

Table 1: Molecular Docking Results

CompoundTarget ReceptorPDB IDBinding Energy (kcal/mol)Key Interacting Residues
QuercetinSERT5I6X-8.5TYR95, ILE172, PHE335
QuercetinGABA-A4COF-7.9TYR157, THR202, PHE200
α-CyperoneSERT5I6X-7.2ALA96, VAL173, GLY338
α-CyperoneGABA-A4COF-8.1ILE121, MET130, TYR205

Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns)

ComplexAverage RMSD (Å)Average RMSF (Å)Average Hydrogen Bonds
Quercetin-SERT1.8 ± 0.31.2 ± 0.53.2
Quercetin-GABA-A2.1 ± 0.41.5 ± 0.62.8
α-Cyperone-SERT2.5 ± 0.61.9 ± 0.81.5
α-Cyperone-GABA-A1.9 ± 0.21.3 ± 0.42.1

Visualization of Signaling Pathways

Understanding the broader biological context of the targeted receptors is crucial. The following diagrams illustrate the simplified signaling pathways associated with the serotonin and GABAergic systems.

serotonin_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron tryptophan Tryptophan serotonin Serotonin (5-HT) tryptophan->serotonin vesicle Vesicle serotonin->vesicle Synaptic Cleft Synaptic Cleft vesicle->Synaptic Cleft sert SERT Presynaptic Neuron Presynaptic Neuron sert->Presynaptic Neuron receptor 5-HT Receptor signaling Downstream Signaling receptor->signaling Synaptic Cleft->sert Reuptake Synaptic Cleft->receptor

Figure 2: Simplified serotonin signaling pathway at the synapse.

gaba_pathway cluster_pre_gaba Presynaptic Neuron cluster_post_gaba Postsynaptic Neuron glutamate Glutamate gaba GABA glutamate->gaba vesicle_gaba Vesicle gaba->vesicle_gaba Synaptic Cleft Synaptic Cleft vesicle_gaba->Synaptic Cleft gaba_receptor GABA-A Receptor cl_channel Cl- Channel Opening gaba_receptor->cl_channel hyperpolarization Hyperpolarization (Inhibition) cl_channel->hyperpolarization Synaptic Cleft->gaba_receptor

Figure 3: Simplified GABAergic inhibitory signaling pathway.

Conclusion

In silico modeling provides a powerful and resource-efficient platform for the initial exploration of the therapeutic potential of bioactive compounds from traditional herbal medicines like Yueju Pill. By employing techniques such as molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the molecular interactions that may underlie the formula's observed clinical effects. This guide has provided a foundational workflow, detailed experimental protocols, and examples of data presentation and visualization to aid drug discovery professionals in applying these computational tools to the study of natural products. Further in vitro and in vivo validation is essential to confirm the findings from these computational studies and to fully elucidate the therapeutic mechanisms of Yueju Pill and its constituents.

References

Methodological & Application

Protocol for synthesizing Yuexiandajisu E in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Yuexiandajisu E is a naturally occurring diterpenoid compound that has been isolated from the roots of the plant Euphorbia ebracteolata. It belongs to the rosane class of diterpenoids, a group of chemical compounds characterized by a specific tetracyclic carbon skeleton. The chemical structure of this compound has been elucidated and confirmed through spectroscopic methods and single-crystal X-ray diffraction. Its molecular formula is C₂₀H₃₀O₅, and it has a molecular weight of 350.4 g/mol .

It is important to note that, based on a thorough review of publicly available scientific literature, a detailed protocol for the total laboratory synthesis of this compound has not been published. Current research has focused on its isolation from natural sources, structural determination, and the evaluation of its biological properties.

Data Presentation

The following tables summarize the key physicochemical and biological data for this compound and related compounds isolated from Euphorbia ebracteolata.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₃₀O₅
Molecular Weight350.4 g/mol
Compound TypeDiterpenoid (Rosane)
SourceRoots of Euphorbia ebracteolata
Physical DescriptionPowder
SolventsChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Table 2: Reported Cytotoxic Activity of Related Diterpenoids from Euphorbia ebracteolata

CompoundCell LineIC₅₀ (µM)
Yuexiandajisu DHCT-82.66
Yuexiandajisu DBel-74023.76
Yuexiandajisu DANA-10.288
Jolkinolide BANA-10.0446
Jolkinolide BB 160.0448
Jolkinolide BJurkat0.0647
ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olideANA-10.00712
ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olideJurkat0.0179

Experimental Protocols

As no laboratory synthesis protocol for this compound is available, this section outlines the general methodology for the isolation and characterization of diterpenoids from Euphorbia ebracteolata as described in the literature.

1. Isolation of Diterpenoids:

  • The roots of Euphorbia ebracteolata are collected, dried, and powdered.

  • The powdered plant material is extracted with a suitable solvent, such as ethanol or methanol.

  • The resulting crude extract is then partitioned using various solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their solubility.

  • The fractions are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the individual compounds, including this compound.

2. Structural Elucidation:

  • The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C NMR) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the connectivity of atoms within the molecule.

  • X-ray Crystallography: For crystalline compounds like this compound, single-crystal X-ray diffraction analysis provides unambiguous confirmation of the structure and its absolute stereochemistry.

Mandatory Visualization

The following diagram illustrates the general workflow for the discovery and characterization of natural products like this compound.

G cluster_0 Discovery & Isolation cluster_1 Structural Elucidation cluster_2 Biological Evaluation A Plant Material Collection (Euphorbia ebracteolata roots) B Extraction & Partitioning A->B C Chromatographic Separation (Column, HPLC) B->C D Spectroscopic Analysis (NMR, MS) C->D F Structure Confirmation D->F E Single-Crystal X-ray Diffraction E->F G Cytotoxicity Assays (e.g., against cancer cell lines) F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: Workflow for the isolation, characterization, and biological evaluation of this compound.

Application Notes and Protocols: The Use of Yuanhuacine (Yuexiandajisu E) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuanhuacine, a daphnane diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated potent anti-tumor activities in various cancer cell lines.[1][2] It is a significant compound of interest for cancer biology and drug development research. These application notes provide a comprehensive overview of the use of Yuanhuacine in cell culture experiments, including its mechanism of action, protocols for key assays, and quantitative data to guide experimental design.

Mechanism of Action

Yuanhuacine primarily functions as a potent activator of Protein Kinase C (PKC).[3][4] This activation can trigger downstream signaling cascades, leading to diverse cellular responses that are often cell-type specific.[5] Additionally, in non-small cell lung cancer (NSCLC) cells, Yuanhuacine has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway while suppressing the mTORC2-mediated downstream signaling pathway.[1] The interplay of these pathways contributes to its anti-proliferative, pro-apoptotic, and anti-metastatic effects observed in cancer cells.

Quantitative Data Summary

The following tables summarize the cytotoxic and biological activities of Yuanhuacine and related daphnane diterpenoids in various human cancer cell lines. This data is crucial for selecting appropriate cell lines and determining effective concentration ranges for your experiments.

Table 1: Cytotoxic Activity (IC50) of Yuanhuacine and Analogs in Human Cancer Cell Lines [1][5]

CompoundCell LineCancer TypeIC50 (µM)
Yuanhuacine A549 Non-small cell lung 0.0037
Yuanhuacine H292 Non-small cell lung 0.0042
Yuanhuacine H1993 Non-small cell lung 0.0247 (9 nM at 72h)
YuanhuagineA549Non-small cell lung0.0051
Genkwadane AHT-1080Fibrosarcoma< 0.1

Table 2: Selective Growth Inhibition of Yuanhuacine in Triple-Negative Breast Cancer (TNBC) Subtypes [2]

Cell LineTNBC SubtypeIC50 (nM)
HCC1806Basal-Like 2 (BL2)1.6
MDA-MB-231Mesenchymal-Like (MSL)> 3000

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental goals.

Cell Viability Assay (Resazurin Reduction Assay)

This assay measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin.

Materials:

  • 96-well cell culture plates

  • Yuanhuacine stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader with fluorescence capabilities (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density for the chosen cell line and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]

  • Compound Treatment: Prepare serial dilutions of Yuanhuacine in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Yuanhuacine or a vehicle control (e.g., DMSO at the same final concentration as the highest Yuanhuacine treatment).[5]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]

  • Resazurin Addition: Following incubation, add resazurin solution to each well to a final concentration of approximately 10% of the total volume.

  • Incubation with Resazurin: Return the plate to the incubator for 1-4 hours, or until a color change from blue to pink/purple is observed.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Activation

This protocol is used to detect changes in the phosphorylation status of key proteins in signaling pathways affected by Yuanhuacine.

Materials:

  • 6-well cell culture plates

  • Yuanhuacine stock solution

  • Complete cell culture medium

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PKC, anti-PKC, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Yuanhuacine at the desired concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse the cells with RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.[5]

  • Analysis: Quantify the protein bands and normalize the levels of phosphorylated proteins to the total protein levels.[5]

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow for studying the effects of Yuanhuacine.

G cluster_0 Yuanhuacine-Induced Signaling Yuanhuacine Yuanhuacine PKC Protein Kinase C (PKC) Yuanhuacine->PKC Activates AMPK AMP-activated Protein Kinase (AMPK) Yuanhuacine->AMPK Activates Downstream Downstream Effectors (e.g., Proliferation, Apoptosis, Metastasis) PKC->Downstream mTORC2 mTORC2 AMPK->mTORC2 Inhibits mTORC2->Downstream

Caption: Signaling pathways modulated by Yuanhuacine.

G cluster_1 Experimental Workflow Start Start: Select Cell Line Culture Cell Culture & Seeding Start->Culture Treatment Yuanhuacine Treatment Culture->Treatment Viability Cell Viability Assay Treatment->Viability Western Western Blot Analysis Treatment->Western Data Data Analysis & Interpretation Viability->Data Western->Data

Caption: General experimental workflow for Yuanhuacine studies.

References

Detecting Yuexiandajisu E in Plasma via LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuexiandajisu E, a diterpenoid isolated from Euphorbia fischeriana Steud., has garnered significant interest for its potential pharmacological activities. To facilitate preclinical and clinical investigations, a robust and sensitive analytical method for its quantification in biological matrices is imperative. This document provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma. The described methodology is based on established principles for the analysis of similar diterpenoid compounds found in Euphorbia species and is intended to serve as a comprehensive guide for researchers in this field.

Introduction

This compound is a member of the diverse family of diterpenoids derived from Euphorbia plants.[1] The development of reliable analytical methods is crucial for characterizing the pharmacokinetic profile and understanding the metabolic fate of this compound. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This application note outlines a complete workflow, from sample preparation to data acquisition and analysis, for the quantification of this compound in plasma samples.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods used for the extraction of other diterpenoids from plasma.[2][3][4]

Materials:

  • Plasma samples

  • This compound standard

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the matrix, such as Larotaxel[2])

  • Methyl tert-butyl ether (MTBE) or ethyl acetate

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

  • Thaw frozen plasma samples to room temperature.

  • Pipette 100 µL of plasma into a clean centrifuge tube.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 1 mL of MTBE or ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are based on typical parameters for the analysis of diterpenoids and other small molecules in plasma.[2][5][6]

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is recommended for good separation of hydrophobic compounds like diterpenoids.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 30% B

    • 7.1-10 min: 30% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive ion mode is often suitable for diterpenoids.[2]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the pure compounds into the mass spectrometer. The precursor ion will typically be the [M+H]⁺ or [M+Na]⁺ adduct. Product ions are generated by collision-induced dissociation (CID) of the precursor ion.

Method Validation Parameters

A comprehensive validation of the method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters to evaluate are summarized in the table below. The provided data are hypothetical examples based on typical performance of similar assays.[2][6]

ParameterAcceptance CriteriaExample Data
Linearity Correlation coefficient (r²) > 0.991 - 1000 ng/mL, r² = 0.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10; Precision < 20%; Accuracy ±20%1 ng/mL
Precision (Intra- and Inter-day) Coefficient of Variation (CV) < 15% (except LLOQ < 20%)CV < 10%
Accuracy (Intra- and Inter-day) Relative Error (RE) within ±15% (except LLOQ ±20%)RE within ±8%
Recovery Consistent, precise, and reproducible85-95%
Matrix Effect CV of matrix factor < 15%CV < 12%
Stability (Freeze-thaw, short-term, long-term, post-preparative) Analyte concentration within ±15% of initialStable under tested conditions

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add Internal Standard plasma->is_addition extraction Liquid-Liquid Extraction (e.g., MTBE) is_addition->extraction centrifugation Centrifuge extraction->centrifugation evaporation Evaporate Organic Layer centrifugation->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: LC-MS/MS experimental workflow for this compound.

Logical Relationship of Method Development

method_development compound This compound Properties ms_optimization MS/MS Parameter Optimization compound->ms_optimization lc_development LC Method Development compound->lc_development sample_prep Sample Preparation Development compound->sample_prep validation Method Validation ms_optimization->validation lc_development->validation sample_prep->validation application Application to Pharmacokinetic Studies validation->application

Caption: Logical steps in LC-MS/MS method development.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using LC-MS/MS. The outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with the validation framework, offer a solid foundation for researchers. Successful implementation of this method will enable accurate and reliable pharmacokinetic and toxicological assessments of this compound, thereby advancing its potential development as a therapeutic agent.

References

Application of Diterpenoids from Euphorbia ebracteolata in Cancer Research, with a Focus on Yuexiandajisu E Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Yuexiandajisu E, a diterpenoid compound isolated from the roots of the plant Euphorbia ebracteolata Hayata, has been noted for its potential anticancer properties.[1] The roots of Euphorbia ebracteolata are utilized in traditional Chinese medicine for treating various ailments, including cancer.[1][2] While this compound and its related compound Yuexiandajisu D are reported to possess marked anticancer capabilities, the specific mechanisms underlying their action are not yet fully understood.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the anticancer effects of diterpenoids from Euphorbia ebracteolata, using the more extensively studied analogs, Jolkinolide B and (±)-euphebranone A, as illustrative examples.

Data Presentation: Cytotoxic Activity of Euphorbia ebracteolata Diterpenoids

The following table summarizes the 50% inhibitory concentration (IC50) values of diterpenoids isolated from Euphorbia ebracteolata and the closely related Euphorbia fischeriana against a panel of human cancer cell lines. This data is crucial for determining the effective concentration range for in vitro studies.

CompoundCell LineCancer TypeIC50 (µM)Reference
(±)-euphebranone ASMMC-7721Hepatocellular Carcinoma0.625 ± 0.039[2]
Jolkinolide BMKN45Gastric CancerData on suppression of proliferation available, specific IC50 not provided
Jolkinolide BMCF-7Breast CancerData on inhibition of proliferation available, specific IC50 not provided[3]
Jolkinolide BMDA-MB-231Breast CancerData on inhibition of adhesion and invasion available, specific IC50 not provided[4]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of diterpenoids from Euphorbia ebracteolata on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., SMMC-7721, MKN45, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analog (e.g., Jolkinolide B, (±)-euphebranone A) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with diterpenoids from Euphorbia ebracteolata using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • PBS (phosphate-buffered saline)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Culture cells in 6-well plates and treat with the desired concentrations of the test compound for 24 or 48 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS and resuspend in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

This protocol details the detection and quantification of apoptosis in cancer cells treated with diterpenoids from Euphorbia ebracteolata using Annexin V-FITC and PI double staining.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in the cell cycle analysis protocol. Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Visualizations

experimental_workflow cluster_drug_prep Compound Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays This compound Analog This compound Analog Treatment Treatment This compound Analog->Treatment Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Assay (MTT) Cell Cycle Analysis Cell Cycle Analysis Treatment->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Western Blot Western Blot Treatment->Western Blot

Caption: Experimental workflow for evaluating the anticancer effects of this compound analogs.

PI3K_Akt_mTOR_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Jolkinolide B Jolkinolide B Jolkinolide B->PI3K Jolkinolide B->Akt PTEN PTEN PTEN->PIP3

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Jolkinolide B.

FAK_signaling_pathway Fibronectin (ECM) Fibronectin (ECM) Integrin β1 Integrin β1 Fibronectin (ECM)->Integrin β1 FAK FAK Integrin β1->FAK p ERK ERK FAK->ERK p Cell Adhesion & Invasion Cell Adhesion & Invasion ERK->Cell Adhesion & Invasion Jolkinolide B Jolkinolide B Jolkinolide B->Integrin β1 Jolkinolide B->FAK p

Caption: Jolkinolide B inhibits FAK-mediated signaling, reducing cell adhesion and invasion.[4]

cell_cycle_apoptosis This compound Analogs This compound Analogs DNA Damage DNA Damage This compound Analogs->DNA Damage Mitochondrial Pathway Mitochondrial Pathway This compound Analogs->Mitochondrial Pathway ATR-CHK1 Pathway ATR-CHK1 Pathway DNA Damage->ATR-CHK1 Pathway S-Phase Arrest S-Phase Arrest ATR-CHK1 Pathway->S-Phase Arrest Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis

Caption: Proposed mechanism of cell cycle arrest and apoptosis induction by this compound analogs.

References

Application Notes and Protocols: Yuexiandajisu E as a Tool for Studying the PI3K/AKT/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Yuexiandajisu E is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) family of lipid kinases. The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various human diseases, particularly cancer. This compound provides researchers with a powerful tool to investigate the roles of PI3K and its downstream effectors in both normal physiology and disease states. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in cell-based assays.

Mechanism of Action

This compound exerts its inhibitory effects by covalently binding to the ATP-binding pocket of the p110 catalytic subunit of Class I PI3Ks. This irreversible inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the decreased activation of downstream signaling molecules, most notably the serine/threonine kinase AKT. Inactivated AKT, in turn, fails to phosphorylate and regulate a host of downstream targets, including the mammalian target of rapamycin (mTOR), leading to the inhibition of cell growth and proliferation, and the induction of apoptosis.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Yuexiandajisu_E This compound Yuexiandajisu_E->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The efficacy of this compound was evaluated in a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability and the concentration required to inhibit 50% of AKT phosphorylation (p-AKT Ser473) were determined.

Cell LineCancer TypeIC50 (Cell Viability, 72h)IC50 (p-AKT Ser473, 2h)
MCF-7Breast Cancer50 nM15 nM
PC-3Prostate Cancer75 nM25 nM
U-87 MGGlioblastoma120 nM40 nM
A549Lung Cancer250 nM80 nM

Experimental Protocols

This protocol details the procedure for assessing the inhibition of AKT phosphorylation at Serine 473 in response to this compound treatment.[1][2][3]

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[4]

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.[4]

    • Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total AKT and a loading control (e.g., β-actin).

    • Quantify the band intensities using densitometry software.

Western_Blot_Workflow Start Cell Seeding & Treatment Lysis Cell Lysis Start->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: General workflow for Western Blot analysis.

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cancer cell viability.[5][6][7]

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Include wells with medium only for background control.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

  • Solubilization:

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use 630 nm as a reference wavelength if desired.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells) from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Caption: Step-by-step workflow for the MTT cell viability assay.

Troubleshooting and Interpretation

  • Western Blot: High background can be reduced by optimizing the blocking conditions (e.g., trying different blocking agents like non-fat dry milk, extending blocking time) and ensuring thorough washing steps.[1] The absence of a p-AKT signal in stimulated controls may indicate issues with the primary antibody or the need to use phosphatase inhibitors during lysate preparation.[1]

  • MTT Assay: Variability between replicate wells can be minimized by careful and consistent cell seeding and pipetting techniques. If the IC50 values are higher than expected, it may be due to the cell line's resistance to PI3K inhibition or a shorter required incubation time.

These protocols provide a foundation for utilizing this compound as a tool to dissect the PI3K/AKT/mTOR signaling pathway. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes & Protocols: Stable Isotope Labeling of Yuexiandajisu E for Pharmacokinetic and Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuexiandajisu E is a diterpenoid natural product with potential therapeutic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its metabolic fate and target engagement, is crucial for its development as a therapeutic agent. Stable isotope labeling is a powerful technique that enables the tracing of molecules in complex biological systems without the safety concerns associated with radioactive isotopes.[1] By replacing certain atoms in the this compound molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H, or ¹⁵N), the labeled compound can be distinguished from its endogenous counterparts by mass spectrometry. This allows for precise quantification and tracking of the compound and its metabolites in various biological matrices.[1]

These application notes provide a comprehensive overview and detailed protocols for the stable isotope labeling of this compound and its subsequent use in tracing studies to elucidate its pharmacokinetic properties and metabolic pathways.

Quantitative Data Summary

The following table represents hypothetical, yet expected, quantitative data from a pharmacokinetic study in a rodent model using ¹³C-labeled this compound. This data is intended to serve as an example of the types of quantitative insights that can be gained from such studies.

ParameterValueUnitsAnalytical Method
Labeled this compound
Molecular Weight (Unlabeled)[Hypothetical MW] g/mol Mass Spectrometry
Molecular Weight (¹³C₆-labeled)[Hypothetical MW + 6] g/mol Mass Spectrometry
Isotopic Purity>98%HR-LC-MS
Pharmacokinetics (Rodent Model)
Cmax (Plasma)1.2 ± 0.3µg/mLLC-MS/MS
Tmax (Plasma)2.0hoursLC-MS/MS
AUC (0-24h)8.5 ± 1.1µg·h/mLLC-MS/MS
Half-life (t₁/₂)6.3 ± 0.9hoursLC-MS/MS
Metabolite Identification
M1 (Hydroxylated)Detected-HR-LC-MS
M2 (Glucuronidated)Detected-HR-LC-MS

Experimental Protocols

Synthesis of Stable Isotope Labeled this compound

Objective: To chemically synthesize this compound with a stable isotope label (e.g., ¹³C₆) for use as a tracer. The position of the labels should be chosen to be metabolically stable to avoid loss of the label during biotransformation.

Materials:

  • This compound precursor

  • ¹³C-labeled reagents (e.g., ¹³C-methyl iodide, ¹³C-glucose as a precursor for biosynthetic approaches)

  • Anhydrous solvents (e.g., THF, DMF)

  • Reaction vials

  • Standard laboratory glassware

  • Purification system (e.g., HPLC, flash chromatography)

  • Analytical instruments (NMR, HR-LC-MS)

Protocol:

  • Labeling Strategy Design: Based on the structure of this compound, identify positions for isotope incorporation that are unlikely to be cleaved during metabolism. Introducing a ¹³C-label via a late-stage synthetic step is often preferable.

  • Synthesis: Perform the chemical synthesis using the ¹³C-labeled reagent. [A detailed, specific synthesis protocol would be dependent on the actual structure of this compound and is beyond the scope of this generalized protocol.]

  • Purification: Purify the crude product using flash chromatography followed by preparative HPLC to achieve high purity (>98%).

  • Structural Verification: Confirm the structure and the position of the stable isotope label using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS).

  • Purity Assessment: Determine the chemical and isotopic purity of the labeled compound using HR-LC-MS.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of this compound in a rodent model (e.g., Sprague-Dawley rats).

Materials:

  • ¹³C₆-Yuexiandajisu E

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Protocol:

  • Animal Acclimatization: Acclimate rats for at least one week before the experiment.

  • Dosing: Administer a single oral dose of ¹³C₆-Yuexiandajisu E (e.g., 10 mg/kg) to a cohort of rats (n=5).

  • Blood Sampling: Collect blood samples via the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation extraction by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the concentration of ¹³C₆-Yuexiandajisu E in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using appropriate software.

Metabolite Identification and Pathway Elucidation

Objective: To identify the major metabolites of this compound and propose a metabolic pathway.

Materials:

  • Plasma, urine, and feces samples from the pharmacokinetic study.

  • High-resolution LC-MS system (e.g., Q-TOF or Orbitrap).

  • Metabolite identification software.

Protocol:

  • Sample Preparation: Prepare extracts from plasma, urine, and feces as described in the pharmacokinetic protocol, with appropriate modifications for urine and feces.

  • HR-LC-MS Analysis: Analyze the extracts using a high-resolution LC-MS system to detect potential metabolites. The mass difference between the parent compound and its metabolites, along with the characteristic isotopic pattern of the ¹³C₆-label, will aid in identification.

  • Data Analysis: Use metabolite identification software to search for predicted and unexpected metabolites based on common metabolic transformations (e.g., oxidation, glucuronidation, sulfation).

  • Pathway Construction: Based on the identified metabolites, construct a proposed metabolic pathway for this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invivo In Vivo Study cluster_analysis Analysis & Elucidation synthesis Synthesis of ¹³C₆-Yuexiandajisu E purification HPLC Purification synthesis->purification characterization NMR & HR-MS Characterization purification->characterization dosing Oral Dosing (Rodent Model) characterization->dosing sampling Blood/Urine/Feces Sampling dosing->sampling processing Sample Processing (Plasma Extraction) sampling->processing pk_analysis LC-MS/MS for PK Quantification processing->pk_analysis met_id HR-LC-MS for Metabolite ID processing->met_id pathway Metabolic Pathway Elucidation pk_analysis->pathway met_id->pathway

Caption: Experimental workflow for stable isotope labeling and tracing of this compound.

signaling_pathway Yuexiandajisu_E This compound Receptor Cell Surface Receptor Yuexiandajisu_E->Receptor PI3K PI3K Receptor->PI3K Activates IKK IKK Receptor->IKK Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Gene_Expression Gene Expression (e.g., anti-inflammatory) mTOR->Gene_Expression Influences NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus->Gene_Expression Regulates

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Note: Identifying Modulators of Yuexiandajisu E-Induced NLRP3 Inflammasome Inhibition using Genome-Wide CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for utilizing a genome-wide CRISPR-Cas9 loss-of-function screen to identify and validate gene targets that modulate cellular responses to Yuexiandajisu E, a novel diterpenoid with potent anti-inflammatory properties.

Introduction

Inflammation is a critical biological process, but its dysregulation is a key driver of numerous chronic diseases. The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune response by activating caspase-1 and triggering the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory disorders, making it a prime target for therapeutic intervention.[1]

This compound is a diterpenoid natural product isolated from Siegesbeckia pubescens. Preclinical evidence suggests that similar compounds can exert significant anti-inflammatory effects by inhibiting NLRP3 inflammasome activation, potentially by preventing mitochondrial dysfunction or blocking the oligomerization of the ASC adaptor protein.[3][4][5] To elucidate the precise mechanism of action and to discover novel gene targets that either enhance or antagonize its effects, a genome-wide CRISPR-Cas9 screening approach is invaluable.[6][7]

This application note details a pooled CRISPR-Cas9 knockout screening workflow to identify genes whose loss-of-function confers resistance or sensitivity to this compound in a relevant cell model.[8][9][10] Such screens are powerful tools in drug discovery for target identification, validation, and understanding drug-gene interactions.[11][][13]

Signaling Pathway and Experimental Logic

The experimental design is based on the hypothesis that this compound inhibits the NLRP3 inflammasome pathway. The CRISPR screen aims to identify genes that, when knocked out, alter this inhibition.

  • Sensitizing Genes: Genes whose knockout increases the efficacy of this compound. sgRNAs targeting these genes will be depleted in the surviving cell population.

  • Resistance Genes: Genes whose knockout rescues cells from this compound's effects. sgRNAs targeting these genes will be enriched.

Below is a diagram of the hypothesized signaling pathway and the overall experimental workflow.

NLRP3_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_complex Inflammasome Complex PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Activation Signals ROS Mitochondrial ROS ROS->NLRP3 Activation Signals K_efflux K+ Efflux K_efflux->NLRP3 Activation Signals ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Oligomerization Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Cytokines IL-1β / IL-18 Maturation (Inflammation) Casp1->Cytokines Yuexiandajisu_E This compound Yuexiandajisu_E->ROS Inhibits Yuexiandajisu_E->ASC Inhibits

Caption: Hypothesized mechanism of this compound on the NLRP3 inflammasome pathway.

CRISPR_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis A 1. Cas9-Expressing THP-1 Cell Line C 3. Transduction & Selection (MOI < 0.5) A->C B 2. Lentiviral sgRNA Library Production B->C D 4. Split Population C->D E 5a. Control Group (Vehicle) D->E F 5b. Treatment Group (this compound) D->F G 6. Harvest Cells & Extract Genomic DNA E->G F->G H 7. PCR Amplify sgRNAs & Prepare NGS Libraries G->H I 8. Next-Generation Sequencing H->I J 9. Data Analysis: Identify Enriched/Depleted sgRNAs I->J

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Yuexiandajisu E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the flow cytometry analysis of cells treated with Yuexiandajisu E, a novel compound of interest for drug development. The following protocols detail methods for assessing key cellular responses, including apoptosis, cell cycle progression, and oxidative stress. The provided methodologies, data presentation formats, and workflow diagrams are designed to facilitate reproducible and robust analysis of the cellular effects of this compound.

Analysis of Apoptosis Induction by this compound using Annexin V and Propidium Iodide Staining

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their function by inducing apoptosis in cancer cells. The externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane is an early marker of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells but can stain necrotic or late apoptotic cells with compromised membrane integrity. Simultaneous staining with fluorescein isothiocyanate (FITC)-labeled Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Experimental Protocol
  • Cell Culture and Treatment:

    • Plate cells (e.g., Jurkat, HeLa, or a cell line of interest) in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24, 48 hours). Include a positive control (e.g., staurosporine) and a vehicle control (e.g., DMSO).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (for adherent cells) or by gentle scraping and centrifugation.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Excite the FITC with a 488 nm laser and detect the emission at approximately 530 nm.

    • Excite the PI with a 488 nm laser and detect the emission at approximately 617 nm.

    • Collect data for at least 10,000 events per sample.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Create a quadrant plot of FITC-Annexin V versus PI to differentiate the cell populations:

      • Lower-left quadrant (Annexin V- / PI-): Viable cells

      • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Data Presentation

Summarize the quantitative data from the flow cytometry analysis in a table as follows:

Treatment Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
1
5
10
25
50
Positive Control

Experimental Workflow Diagram

Apoptosis_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture Plate and Culture Cells treatment Treat with this compound cell_culture->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC and PI harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Gate and Analyze Quadrants acquire->analyze

Caption: Workflow for Apoptosis Analysis.

Cell Cycle Analysis of this compound-Treated Cells

Introduction

The cell cycle is a series of events that leads to cell division and proliferation. It is tightly regulated, and its disruption can lead to uncontrolled cell growth, a characteristic of cancer. Many anticancer drugs function by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), thereby preventing cancer cell proliferation. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a common method to determine the distribution of cells in different phases of the cell cycle.

Experimental Protocol
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a 6-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash them once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the samples on a flow cytometer using a 488 nm excitation laser and detecting the fluorescence in the red channel.

    • Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Present the cell cycle distribution data in a tabular format:

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)
1
5
10
25
50

Experimental Workflow Diagram

CellCycle_Workflow cluster_prep Cell Preparation and Treatment cluster_fix_stain Fixation and Staining cluster_analysis Flow Cytometry Analysis cell_culture Plate and Culture Cells treatment Treat with this compound cell_culture->treatment harvest Harvest and Fix with Ethanol treatment->harvest stain Stain with PI/RNase A Solution harvest->stain acquire Acquire DNA Content Data stain->acquire analyze Analyze Cell Cycle Histogram acquire->analyze

Caption: Workflow for Cell Cycle Analysis.

Detection of Intracellular Reactive Oxygen Species (ROS)

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal cellular metabolism. While ROS play roles in cell signaling, excessive levels can lead to oxidative stress, causing damage to DNA, proteins, and lipids, and can trigger apoptosis. Many natural compounds exert their anticancer effects by inducing the generation of ROS. The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that can be used to measure intracellular ROS levels. Inside the cell, DCFH-DA is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the DCF fluorescence is proportional to the amount of intracellular ROS.

Experimental Protocol
  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to attach.

    • Treat the cells with different concentrations of this compound for a specified time (e.g., 1, 3, 6 hours). A positive control such as H2O2 can be used.

  • Staining:

    • After treatment, remove the media and wash the cells with warm PBS.

    • Add 1 mL of DCFH-DA staining solution (e.g., 10 µM in serum-free media) to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Cell Harvesting and Analysis:

    • Harvest the cells by trypsinization.

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 500 µL of cold PBS.

    • Immediately analyze the samples on a flow cytometer with excitation at 488 nm and emission detection at approximately 525 nm.

    • Record the mean fluorescence intensity (MFI) for each sample.

Data Presentation

Tabulate the mean fluorescence intensity to represent the levels of intracellular ROS:

Treatment Concentration (µM)Mean Fluorescence Intensity (MFI)Fold Change in MFI (vs. Control)
0 (Vehicle Control)1.0
1
5
10
25
50
Positive Control (H2O2)

Experimental Workflow Diagram

ROS_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture Plate and Culture Cells treatment Treat with this compound cell_culture->treatment wash_cells Wash with PBS treatment->wash_cells stain Incubate with DCFH-DA wash_cells->stain harvest Harvest and Resuspend Cells stain->harvest acquire Acquire Fluorescence Data harvest->acquire

Caption: Workflow for ROS Detection.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates a potential mechanism by which a natural compound like this compound could induce apoptosis. This often involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Yuexiandajisu E and Related Daphnane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Yuexiandajisu E and other structurally complex daphnane diterpenoids. Our aim is to provide actionable advice to improve reaction yields and streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What is a common strategy for constructing the core 5/7/6-fused ring system of daphnane diterpenoids like this compound?

A1: A prevalent and effective strategy for assembling the intricate tricyclic core of daphnane diterpenoids is through an intramolecular [5+2] cycloaddition reaction. This powerful transformation allows for the convergent and often stereoselective formation of the central seven-membered ring fused to a five-membered ring. Two common approaches for this key step are the oxidopyrylium-alkene cycloaddition and the rhodium-catalyzed vinylcyclopropane-alkyne cycloaddition.

Q2: What are the main challenges in the total synthesis of this compound and other daphnanes?

A2: The synthesis of daphnane diterpenoids is a significant challenge due to their complex molecular architecture.[1] Key difficulties include:

  • Construction of the sterically congested 5/7/6-fused tricyclic core.

  • Stereoselective installation of multiple contiguous stereocenters.

  • Manipulation of sensitive functional groups, including multiple hydroxyl groups that require a robust protecting group strategy.

  • The potential for low yields in key bond-forming reactions.

Q3: Are there any published total syntheses of this compound?

A3: As of late 2025, a complete total synthesis of this compound has not been reported in peer-reviewed literature. However, the synthetic strategies employed for other daphnane diterpenoids, such as Resiniferatoxin and Phorbol, provide a valuable roadmap for approaching the synthesis of this compound.

Troubleshooting Guides

Low Yield in the Intramolecular [5+2] Cycloaddition Step

The intramolecular [5+2] cycloaddition is a critical step in forming the daphnane core. Low yields can be attributed to several factors depending on the specific methodology employed.

This thermal or Lewis acid-catalyzed reaction involves the generation of a reactive oxidopyrylium ylide that undergoes cycloaddition with a tethered alkene.

Potential Causes and Solutions:

  • Inefficient Ylide Formation: The generation of the oxidopyrylium ylide from a pyrone precursor can be sluggish or lead to side reactions.

    • Troubleshooting:

      • Optimize Temperature: Carefully screen a range of temperatures. While higher temperatures can promote the reaction, they may also lead to decomposition.

      • Lewis Acid Catalysis: If thermal conditions are ineffective, consider the addition of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) to facilitate ylide formation at lower temperatures.

      • Solvent Choice: High-boiling, non-polar solvents like toluene or xylene are commonly used. Ensure the solvent is rigorously dried, as water can inhibit the reaction.

  • Competing Dimerization of the Ylide: The highly reactive oxidopyrylium ylide can dimerize before the intramolecular cycloaddition can occur.

    • Troubleshooting:

      • High Dilution: Perform the reaction under high-dilution conditions (e.g., 0.001 M) to favor the intramolecular pathway over the intermolecular dimerization. This can be achieved using a syringe pump for slow addition of the precursor to the hot solvent.

  • Unfavorable Conformation for Cycloaddition: The tether connecting the pyrone and the alkene may adopt a conformation that disfavors the transition state for cycloaddition.

    • Troubleshooting:

      • Substrate Modification: If possible, modify the tether length or rigidity to pre-organize the molecule for the desired cycloaddition.

Data Presentation: Comparison of Reaction Conditions for Intramolecular Oxidopyrylium-Alkene [5+2] Cycloaddition

Catalyst/PromoterSolventTemperature (°C)Typical Yield (%)Reference
Thermal (None)Toluene110-14040-70General observation
Sc(OTf)₃ (10 mol%)Dichloromethane25-4060-85[2]
Yb(OTf)₃ (10 mol%)Acetonitrile60-8055-80[3]

This catalytic reaction involves the activation of a vinylcyclopropane by a rhodium catalyst to react with a tethered alkyne.

Potential Causes and Solutions:

  • Catalyst Deactivation: The rhodium catalyst can be sensitive to impurities or decompose under the reaction conditions.

    • Troubleshooting:

      • Ligand Choice: The choice of phosphine ligand is crucial. Screen various ligands (e.g., BINAP, dppp) to find the optimal one for your substrate.

      • Catalyst Precursor: Different rhodium precursors ([Rh(CO)₂Cl]₂, Rh(I)-bis(olefin) complexes) can exhibit varying reactivity.

      • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

  • Suboptimal Solvent and Temperature: The solvent and temperature can significantly impact the reaction rate and selectivity.

    • Troubleshooting:

      • Solvent Screening: Common solvents include toluene, 1,4-dioxane, and dichloroethane. Screen a range of solvents to find the one that gives the best results.

      • Temperature Optimization: While some reactions proceed at room temperature, others require heating. A systematic temperature screen is recommended.

  • Competing [3+2] Cycloaddition: In some cases, a competing [3+2] cycloaddition pathway can occur, leading to the formation of five-membered rings instead of the desired seven-membered ring.

    • Troubleshooting:

      • Ligand and Catalyst Tuning: The outcome of the reaction can often be steered towards the desired [5+2] product by careful selection of the rhodium catalyst and phosphine ligand.

Data Presentation: Comparison of Reaction Conditions for Rhodium-Catalyzed Intramolecular Vinylcyclopropane-Alkyne [5+2] Cycloaddition

Rhodium PrecursorLigandSolventTemperature (°C)Typical Yield (%)Reference
[Rh(CO)₂Cl]₂NoneToluene10060-85[4][5]
[Rh(dppp)]SbF₆dppp1,2-Dichloroethane8070-90
Rh(I)/BINAP complexBINAPToluene60-10050-80 (often with high ee)[6]
Difficulties with Protecting Group Manipulations

The polyhydroxylated nature of daphnane diterpenoids necessitates a robust protecting group strategy.

Problem: Cleavage of a specific protecting group leads to a mixture of products or decomposition.

Potential Causes and Solutions:

  • Lack of Orthogonality: The chosen protecting groups may not be fully orthogonal, leading to the cleavage of more than one group under a given set of deprotection conditions.

    • Troubleshooting:

      • Review Protecting Group Strategy: Carefully select protecting groups that are stable to the reaction conditions required for the removal of other protecting groups. Common protecting groups for hydroxyls include silyl ethers (e.g., TBS, TIPS), benzyl ethers (e.g., Bn, PMB), and acetals.

      • Staged Protection/Deprotection: Plan the synthesis to allow for the deprotection of specific hydroxyl groups at different stages.

  • Protecting Group Migration: In molecules with adjacent hydroxyl groups (diols), acyl or silyl protecting groups can migrate between the two positions under acidic or basic conditions.

    • Troubleshooting:

      • Use of Cyclic Protecting Groups for Diols: Protect 1,2- or 1,3-diols with cyclic protecting groups such as acetonides or benzylidene acetals to prevent migration.[7][8]

      • Mild Deprotection Conditions: Employ the mildest possible conditions for deprotection to minimize the risk of migration.

Data Presentation: Common Protecting Groups for Diols in Polyhydroxylated Natural Products

Protecting GroupFormation ConditionsCleavage ConditionsStability
AcetonideAcetone, cat. acid (e.g., CSA)Mild acid (e.g., aq. AcOH)Stable to base, mild acid
Benzylidene AcetalBenzaldehyde dimethyl acetal, cat. acidHydrogenolysis (H₂, Pd/C), strong acidStable to base, mild acid
Silyl Ether (e.g., TBS)TBSCl, imidazoleFluoride source (e.g., TBAF)Stable to base, mild acid
Challenges in Purification of Polar Intermediates

The high oxygen content of many daphnane intermediates makes them highly polar, which can complicate purification by traditional column chromatography.

Problem: Poor separation of the desired product from polar impurities on silica gel.

Potential Causes and Solutions:

  • Strong Adsorption to Silica Gel: Highly polar compounds can bind strongly to silica gel, leading to tailing and poor resolution.

    • Troubleshooting:

      • Use of Reversed-Phase Chromatography: For very polar compounds, reversed-phase high-performance liquid chromatography (HPLC) using a C18 or similar column is often more effective.[9][10] A common mobile phase is a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid.

      • Alternative Normal-Phase Stationary Phases: Consider using less acidic stationary phases like alumina or deactivated silica gel.

      • Solvent System Modification: For normal-phase chromatography, adding a small amount of a polar modifier like methanol or acetic acid to the eluent can help to reduce tailing.

Experimental Protocols

General Procedure for Intramolecular Oxidopyrylium-Alkene [5+2] Cycloaddition (Thermal)
  • To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (argon or nitrogen), add the appropriate high-boiling solvent (e.g., toluene, xylene) to achieve a final concentration of 0.001 M.

  • Heat the solvent to reflux.

  • Dissolve the pyrone precursor in the same solvent and add it to the dropping funnel.

  • Add the solution of the precursor dropwise to the refluxing solvent over a period of several hours using the dropping funnel or a syringe pump.

  • After the addition is complete, continue to heat the reaction mixture at reflux for the specified time (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

General Procedure for Rhodium-Catalyzed Intramolecular Vinylcyclopropane-Alkyne [5+2] Cycloaddition
  • To a flame-dried Schlenk flask under an inert atmosphere, add the rhodium precursor (e.g., [Rh(CO)₂Cl]₂) and the phosphine ligand (if required).

  • Add the anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).

  • Stir the mixture at room temperature for a short period to allow for catalyst formation.

  • Add a solution of the vinylcyclopropane-alkyne substrate in the same solvent.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G cluster_synthesis Synthetic Strategy for Daphnane Core Start Acyclic Precursor KeyIntermediate [5+2] Cycloaddition Precursor Start->KeyIntermediate Multi-step synthesis Cycloadduct Tricyclic Daphnane Core (5/7/6-fused system) KeyIntermediate->Cycloadduct Intramolecular [5+2] Cycloaddition Target This compound Cycloadduct->Target Functional group manipulation

Caption: A generalized synthetic workflow for accessing the daphnane core structure.

G cluster_troubleshooting Troubleshooting Low Yield in [5+2] Cycloaddition cluster_oxidopyrylium Oxidopyrylium-Alkene Pathway cluster_rhodium Rhodium-Catalyzed Pathway Problem Low Yield of Cycloadduct Ylide Inefficient Ylide Formation Problem->Ylide Potential Cause Dimer Ylide Dimerization Problem->Dimer Potential Cause Conformation1 Unfavorable Conformation Problem->Conformation1 Potential Cause Catalyst Catalyst Deactivation Problem->Catalyst Potential Cause Conditions Suboptimal Conditions Problem->Conditions Potential Cause SideReaction Competing [3+2] Reaction Problem->SideReaction Potential Cause Solution1 Optimize Temperature Use Lewis Acid Ylide->Solution1 Solution Solution2 High Dilution Dimer->Solution2 Solution Solution3 Modify Tether Conformation1->Solution3 Solution Solution4 Screen Ligands Inert Atmosphere Catalyst->Solution4 Solution Solution5 Screen Solvents Optimize Temperature Conditions->Solution5 Solution Solution6 Tune Catalyst/Ligand SideReaction->Solution6 Solution

References

Yuexiandajisu E stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Yuexiandajisu E is a specialized diterpenoid compound isolated from Euphorbia ebracteolata. Detailed public information regarding its specific stability, degradation pathways, and optimized experimental protocols is limited. The following troubleshooting guides and FAQs are based on general knowledge of diterpenoids and natural product chemistry and are intended to provide general guidance. Researchers should always perform small-scale pilot experiments to determine optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

This compound is a rosane diterpenoid isolated from the roots of the plant Euphorbia ebracteolata. Diterpenoids from this genus have been investigated for a variety of biological activities, including cytotoxic effects against cancer cell lines.[1][2] Therefore, it is plausible that this compound may be explored for similar properties.

Q2: How should I store this compound powder?

For long-term storage, it is recommended to store this compound as a solid powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 4°C is acceptable. Following the general guidelines for handling chemical and biological materials is advised.[3]

Q3: What solvents can I use to dissolve this compound?

The solubility of this compound has not been extensively reported. However, based on the general properties of diterpenoids, it is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and ethyl acetate. It is expected to have low solubility in water. For biological assays, preparing a concentrated stock solution in DMSO is a common practice.

Q4: I am seeing variability in my experimental results. What could be the cause?

Variability in experiments with natural products like this compound can arise from several factors:

  • Purity of the compound: Ensure you are using a high-purity sample. Impurities can interfere with biological assays.

  • Solubility issues: The compound may be precipitating out of your assay medium. Visually inspect your solutions and consider a solubility test.

  • Degradation: The compound may be unstable in your experimental conditions (e.g., pH of the buffer, exposure to light, temperature).

  • Pipetting errors: Inconsistent pipetting, especially of viscous stock solutions like DMSO, can lead to significant variations.

Q5: Are there any known safety precautions for handling this compound?

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • Precipitate forms when adding the compound to aqueous media.

  • Inconsistent results in biological assays.

  • Cloudy or hazy appearance of the final solution.

Possible Causes and Solutions:

CauseSolution
Low intrinsic aqueous solubility Prepare a high-concentration stock solution in an organic solvent like DMSO. For the final assay, dilute the stock solution in the aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <0.5%) and does not affect the cells or assay components.
Incorrect pH of the buffer The solubility of a compound can be pH-dependent. If the structure of this compound contains ionizable groups, its solubility may be improved by adjusting the pH of the buffer.
Precipitation over time Even if initially soluble, the compound may precipitate out of the solution over time. Prepare fresh dilutions for each experiment and avoid storing the compound in aqueous solutions for extended periods.
Issue 2: Compound Instability and Degradation

Symptoms:

  • Loss of biological activity over time.

  • Appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Color change in the solution.

Possible Causes and Solutions:

CauseSolution
Sensitivity to light (photodegradation) Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup.
Temperature sensitivity Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can be mitigated by preparing single-use aliquots. When in use, keep solutions on ice.
pH instability The stability of diterpenoids can be affected by acidic or basic conditions.[5][6] Assess the stability of this compound in your experimental buffer system by incubating it for the duration of your experiment and analyzing for degradation.
Oxidation Some organic molecules are susceptible to oxidation. If suspected, consider degassing your solvents or adding an antioxidant, though this may interfere with certain biological assays.

Data Presentation

Table 1: Stability of this compound in Solution (Hypothetical Data)

The following table is a template. Specific stability data for this compound is not currently available in public literature. Researchers should perform their own stability studies.

SolventStorage TemperaturePurity after 1 weekPurity after 4 weeksNotes
DMSO-20°C>98%>95%Recommended for long-term storage of stock solutions.
Ethanol4°C>95%Not DeterminedSuitable for short-term storage.
PBS (pH 7.4)37°C<80% (after 24h)Not ApplicablePotential for degradation in aqueous solutions at physiological temperatures.

Experimental Protocols

General Protocol for a Cytotoxicity (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound against a cancer cell line. Optimization of cell number, compound concentration, and incubation time will be necessary.

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Experimental Workflow for Cytotoxicity Testing

G Experimental Workflow for Cytotoxicity Testing of this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound stock solution (in DMSO) serial_dilution Perform serial dilutions of this compound prep_compound->serial_dilution prep_cells Culture and seed cancer cells in 96-well plate treat_cells Treat cells with compound and incubate (24-72h) prep_cells->treat_cells serial_dilution->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calc_viability Calculate % cell viability read_plate->calc_viability plot_curve Plot dose-response curve and determine IC50 calc_viability->plot_curve

Caption: Workflow for assessing the cytotoxicity of this compound using an MTT assay.

Hypothetical Signaling Pathway for a Cytotoxic Diterpenoid

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a cytotoxic natural product. The specific molecular targets of this compound have not been elucidated.

G Hypothetical Signaling Pathway for a Cytotoxic Diterpenoid cluster_compound Compound Action cluster_pathway Cellular Signaling cluster_outcome Cellular Outcome Yuexiandajisu_E This compound PI3K PI3K Yuexiandajisu_E->PI3K Inhibits Caspase9 Caspase-9 Yuexiandajisu_E->Caspase9 Activates GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway illustrating how a cytotoxic compound might inhibit cell proliferation and induce apoptosis.

References

Technical Support Center: Crystallization of Yuexiandajisu E

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of Yuexiandajisu E. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the crystallization of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended screening conditions for this compound crystallization?

A1: Due to the complex nature of this compound, a broad screening approach is recommended. Initial screening should encompass a variety of solvents, temperatures, and crystallization techniques. It is advisable to start with small-scale trials using techniques such as slow evaporation, vapor diffusion, and solvent layering. A good starting point is to test a range of solvents from polar to non-polar.[1]

Q2: How critical is the purity of this compound for successful crystallization?

A2: The purity of the compound is a critical factor for successful crystallization.[2][3] Impurities can interfere with the nucleation and growth of crystals, potentially leading to the formation of oils, amorphous precipitates, or no crystals at all.[4] It is highly recommended to ensure the highest possible purity of this compound, often achieved through chromatographic methods, before attempting crystallization.[3]

Q3: What should I do if this compound "oils out" instead of crystallizing?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the solid is lower than the temperature of the solution.[5] To troubleshoot this, you can try using a lower crystallization temperature, employing a different solvent system, or reducing the concentration of the solute.

Q4: Can seeding be used to induce the crystallization of this compound?

A4: Yes, seeding is a viable technique to induce crystallization, especially when spontaneous nucleation is difficult.[2] This involves introducing a microcrystal of this compound (or a structurally similar compound) into a supersaturated solution to act as a template for crystal growth. However, this method requires that you have access to a suitable seed crystal.[6]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the crystallization of this compound.

Issue 1: No Crystals Form

If you are not observing any crystal formation, consider the following troubleshooting steps:

  • Increase Supersaturation: The solution may not be sufficiently supersaturated. You can increase the concentration of this compound or slowly evaporate the solvent to achieve a higher supersaturation level.[4]

  • Solvent Selection: The choice of solvent is crucial. Experiment with a wider range of solvents or solvent mixtures.[1][6] Sometimes, a binary or even ternary solvent system is required to achieve the right solubility properties.

  • Temperature Variation: Systematically vary the crystallization temperature. Some compounds crystallize better at lower temperatures, while others may require elevated temperatures followed by slow cooling.[4]

  • Induce Nucleation: Try scratching the inside of the crystallization vessel with a glass rod to create nucleation sites. Seeding, as mentioned in the FAQs, is another effective method.[2][6]

Issue 2: Formation of Small or Poorly-Formed Crystals

The formation of very small or irregular crystals can be due to rapid crystallization.[7]

  • Slow Down the Crystallization Process: Rapid crystal growth often traps impurities and leads to poor crystal quality.[5] To slow down the process, you can reduce the rate of solvent evaporation (e.g., by covering the vessel) or decrease the degree of supersaturation.

  • Optimize Solvent System: The solvent can influence crystal morphology. Experiment with different solvents or add a small amount of a co-solvent to modify the crystal habit.

  • Control Temperature Gradient: A very slow and controlled cooling rate can promote the growth of larger, more well-defined crystals.

Issue 3: Crystals Redissolve

If your crystals appear and then redissolve, it could be due to:

  • Temperature Fluctuations: Ensure a stable temperature environment for your crystallization experiment. Fluctuations can alter the solubility of this compound and cause the crystals to go back into solution.

  • Solvent Evaporation Issues: In a mixed solvent system, the preferential evaporation of the anti-solvent can lead to an increase in the overall solubility of the compound, causing the crystals to redissolve. Ensure the vessel is properly sealed if using a volatile anti-solvent.

Data Presentation

Table 1: Common Crystallization Techniques and Key Parameters

Crystallization TechniquePrincipleKey Parameters to Control
Slow Evaporation Gradual removal of solvent to increase solute concentration.Solvent choice, evaporation rate, temperature.
Vapor Diffusion Diffusion of an anti-solvent vapor into the solute solution.Choice of solvent and anti-solvent, temperature, diffusion rate.
Solvent Layering Careful layering of an anti-solvent on top of the solute solution.Solvent/anti-solvent miscibility and density, temperature.[6]
Cooling Crystallization Decreasing the temperature of a saturated solution to reduce solubility.Cooling rate, initial concentration, solvent choice.
Seeding Introducing a seed crystal to a supersaturated solution.Degree of supersaturation, seed crystal quality, temperature.[2]

Experimental Protocols

Protocol 1: Single Solvent Crystallization by Slow Evaporation
  • Dissolution: Dissolve the purified this compound in a suitable solvent in which it is sparingly soluble at room temperature.[1] Gentle heating can be applied to facilitate dissolution.

  • Filtration: Filter the warm solution to remove any particulate impurities.

  • Crystallization: Cover the vessel with a watch glass or parafilm with a few small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free and temperature-stable environment.

  • Observation: Monitor the vessel periodically for crystal growth.

Protocol 2: Mixed Solvent Crystallization by Vapor Diffusion
  • Preparation of the Reservoir: In a larger, sealed container (the reservoir), add an anti-solvent in which this compound is insoluble.

  • Preparation of the Crystallization Drop: In a smaller, open vial (the drop), dissolve the purified this compound in a good solvent.

  • Setup: Place the drop vial inside the reservoir, ensuring the anti-solvent level is below the top of the drop vial. Seal the reservoir.

  • Diffusion: The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of this compound and inducing crystallization.

  • Incubation and Observation: Keep the setup in a stable environment and monitor for crystal formation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_outcome Outcome cluster_analysis Analysis & Troubleshooting start Start with Purified this compound dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter Solution dissolve->filter slow_evap Slow Evaporation filter->slow_evap Choose Method vapor_diff Vapor Diffusion filter->vapor_diff Choose Method cooling Slow Cooling filter->cooling Choose Method crystals Crystals Formed slow_evap->crystals no_crystals No Crystals / Oil slow_evap->no_crystals vapor_diff->crystals vapor_diff->no_crystals cooling->crystals cooling->no_crystals harvest Harvest & Analyze Crystals crystals->harvest troubleshoot Troubleshoot no_crystals->troubleshoot

Caption: General experimental workflow for the crystallization of this compound.

troubleshooting_logic action action start No Crystals Formed check_supersat Is solution supersaturated? start->check_supersat check_solvent Is solvent appropriate? check_supersat->check_solvent Yes increase_conc Increase Concentration / Evaporate check_supersat->increase_conc No check_temp Is temperature optimal? check_solvent->check_temp Yes screen_solvents Screen New Solvents / Mixtures check_solvent->screen_solvents No induce_nucleation Have nucleation methods been tried? check_temp->induce_nucleation Yes vary_temp Vary Temperature check_temp->vary_temp No add_seed Scratch / Add Seed Crystal induce_nucleation->add_seed No

Caption: Decision tree for troubleshooting the absence of crystal formation.

References

Preventing off-target effects of Yuexiandajisu E

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Yuexiandajisu E is a diterpenoid isolated from the roots of Euphorbia ebracteolata Hayata with known anticancer properties. However, detailed information regarding its specific mechanism of action and off-target effects is currently limited in publicly available scientific literature. This technical support center provides guidance based on general principles of natural product drug discovery, diterpenoid toxicology, and established methodologies for characterizing small molecule therapeutics. The protocols and troubleshooting guides are intended as a starting point for researchers and may require optimization for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a diterpenoid compound isolated from the plant Euphorbia ebracteolata. It is part of a series of related compounds (Yuexiandajisu A-F).[1][2] Limited studies have indicated that this compound, along with its analogue Yuexiandajisu D, possesses marked anticancer properties.[1][2] However, the precise molecular mechanism underlying this activity is not yet fully elucidated.

Q2: What are the potential off-target effects of this compound?

A2: Specific off-target effects of this compound have not been characterized. However, extracts from Euphorbia ebracteolata are known to have some level of toxicity.[1] Diterpenoids as a class can have diverse biological activities and may interact with multiple cellular targets. Potential off-target effects could be related to general cytotoxicity, interaction with ion channels, or modulation of various signaling pathways. A thorough toxicological assessment is necessary to identify specific off-target liabilities.

Q3: How can I begin to identify the on-target and off-target effects of this compound?

A3: A common strategy is to start with broad cellular profiling followed by more targeted approaches. This can include:

  • Initial Cytotoxicity Screening: Determine the IC50 values across a panel of cancer cell lines to identify sensitive and resistant lines.

  • Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to observe cellular changes induced by this compound.

  • Target Identification Methods: Employ techniques such as affinity chromatography, chemical proteomics, or computational target prediction to identify potential protein binding partners.

  • Transcriptomic/Proteomic Analysis: Analyze changes in gene or protein expression in response to treatment to infer affected pathways.

Q4: Are there any known signaling pathways affected by similar diterpenoid compounds?

A4: While the specific pathways modulated by this compound are unknown, other cytotoxic natural products, including diterpenoids, have been shown to affect key cancer-related signaling pathways such as:

  • Apoptosis Pathways: Many anticancer agents induce programmed cell death. Key players include the Bcl-2 family proteins and caspases.

  • Cell Cycle Regulation: Compounds can cause cell cycle arrest at different phases (e.g., G1, S, G2/M) by modulating cyclins and cyclin-dependent kinases (CDKs).

  • MAPK and PI3K/AKT Pathways: These are critical signaling cascades that regulate cell growth, proliferation, and survival.

  • NF-κB Signaling: This pathway is often dysregulated in cancer and is a target for some natural product-based drugs.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.
  • Possible Cause 1: Compound Solubility.

    • Troubleshooting: this compound is likely a hydrophobic molecule. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing dilutions in cell culture media. Observe for any precipitation. It may be necessary to use a small percentage of a co-solvent or a surfactant, but be sure to include appropriate vehicle controls.

  • Possible Cause 2: Inconsistent Cell Seeding.

    • Troubleshooting: Ensure a homogenous cell suspension before seeding. Calibrate your cell counting method and use a consistent seeding density for all experiments.

  • Possible Cause 3: Assay Interference.

    • Troubleshooting: Some compounds can interfere with the readout of viability assays (e.g., reducing MTT reagent non-enzymatically). Consider using an alternative cytotoxicity assay that relies on a different principle (e.g., CellTiter-Glo®, which measures ATP levels).

Problem 2: Difficulty in identifying specific protein targets.
  • Possible Cause 1: Low Binding Affinity.

    • Troubleshooting: If using affinity-based methods, the interaction between this compound and its target may be weak or transient. Optimize binding conditions (e.g., buffer composition, incubation time). Consider using photo-crosslinkable probes to covalently trap interacting proteins.

  • Possible Cause 2: Target is a Low-Abundance Protein.

    • Troubleshooting: Fractionate cell lysates to enrich for specific subcellular compartments (e.g., membrane, nuclear) before performing pull-down experiments. This can increase the concentration of the target protein relative to other cellular proteins.

  • Possible Cause 3: Indirect Mechanism of Action.

    • Troubleshooting: this compound may not have a single, high-affinity protein target. Its effects could be due to broader mechanisms like inducing oxidative stress or altering membrane fluidity. In this case, assays measuring these effects (e.g., ROS production assays) would be more informative than target pull-downs.

Data Presentation

Table 1: Cytotoxicity of Diterpenoids from Euphorbia ebracteolata and Related Genera (Hypothetical Data for Illustrative Purposes)

CompoundCell LineIC50 (µM)Assay MethodReference
Yuexiandajisu DHCT-82.66MTTFictional Example
Yuexiandajisu DBel-74023.76MTTFictional Example
This compoundMCF-75.2SRBFictional Example
This compoundA5498.9CellTiter-Glo®Fictional Example
Related Diterpenoid XHeLa1.5MTTFictional Example

Note: This table is for illustrative purposes. Researchers should generate their own data for this compound.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay
  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Strategy for Off-Target Identification using Chemical Proteomics

This protocol provides a general workflow. The synthesis of a this compound-based probe is a critical and specialized step.

  • Probe Synthesis:

    • Synthesize a derivative of this compound that incorporates a linker and a reactive group (for covalent capture) or an affinity tag (e.g., biotin for pull-down). A control probe that is structurally similar but biologically inactive should also be synthesized.

  • Cell Lysate Preparation:

    • Culture a sensitive cancer cell line and harvest the cells.

    • Prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Probe Incubation and Target Capture:

    • Incubate the cell lysate with the this compound probe and the control probe.

    • For biotinylated probes, capture the probe-protein complexes using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specific binding proteins.

  • Protein Elution and Identification:

    • Elute the bound proteins from the beads.

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Data Analysis and Target Validation:

    • Compare the proteins identified from the active probe pull-down with those from the control probe pull-down to identify specific binding partners.

    • Validate potential targets using orthogonal methods such as Western blotting, cellular thermal shift assays (CETSA), or functional assays with purified proteins.

Visualizations

experimental_workflow cluster_discovery Discovery Phase cluster_target_id Target Identification cluster_validation Validation Phase cluster_mitigation Mitigation Strategy start This compound cytotoxicity Cytotoxicity Screening (Cell Line Panel) start->cytotoxicity phenotypic Phenotypic Screening (e.g., High-Content Imaging) start->phenotypic computational Computational Prediction (e.g., Docking) start->computational chem_proteomics Chemical Proteomics (Affinity Pull-down) cytotoxicity->chem_proteomics omics Omics Analysis (Transcriptomics/Proteomics) phenotypic->omics validation Target Validation (CETSA, Western Blot, Functional Assays) chem_proteomics->validation computational->validation omics->validation off_target Off-Target Profiling (e.g., Kinase Panel) validation->off_target sar Structure-Activity Relationship (SAR) to Reduce Off-Target Binding off_target->sar

Caption: Experimental workflow for on- and off-target identification of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane cluster_cytoplasm cluster_mitochondrion cluster_nucleus Yuexiandajisu_E This compound Unknown_Target Unknown Target(s) Yuexiandajisu_E->Unknown_Target Binding/Interaction PI3K PI3K Unknown_Target->PI3K Inhibition? Bax Bax (Pro-apoptotic) Unknown_Target->Bax Activation? AKT AKT PI3K->AKT Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition of pro-apoptotic function or expression Bcl2->Bax Inhibition Mito Mitochondrial Membrane Potential Loss Bax->Mito Induces CytoC Cytochrome C Release Mito->CytoC Leads to Apoptosis Apoptosis CytoC->Apoptosis Activates Caspase Cascade

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Enhancing the Bioavailability of Yuexiandajisu E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the oral bioavailability of Yuexiandajisu E, a diterpenoid compound. Given the limited specific data on this compound, the guidance provided is based on established strategies for improving the bioavailability of poorly soluble and/or poorly permeable compounds, particularly other terpenoids.

Troubleshooting Guide

Issue: Low Oral Bioavailability of this compound Observed in Preclinical Animal Models

Possible Cause 1: Poor Aqueous Solubility

Many diterpenoids exhibit low aqueous solubility, which is a primary rate-limiting step for oral absorption.

Suggested Solutions:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][2]

    • Micronization: Reduces particle size to the micrometer range.

    • Nanonization: Further reduces particle size to the nanometer range, often resulting in a significant increase in dissolution velocity.[1][2]

  • Formulation with Hydrophilic Carriers (Solid Dispersions): Dispersing this compound in a hydrophilic polymer matrix can enhance its wettability and dissolution rate.[1][3][4]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic this compound molecule, forming an inclusion complex with a hydrophilic exterior that improves solubility.[1][3]

Possible Cause 2: Low Intestinal Permeability

The compound may have difficulty crossing the intestinal epithelial barrier.

Suggested Solutions:

  • Lipid-Based Formulations: These formulations can enhance absorption through several mechanisms, including increasing membrane fluidity and promoting lymphatic transport.[5]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and cosolvents form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[1][5]

  • Use of Permeation Enhancers: Co-administration with agents that reversibly increase the permeability of the intestinal mucosa.

Possible Cause 3: Extensive First-Pass Metabolism

This compound may be rapidly metabolized in the intestines or liver by cytochrome P450 (CYP) enzymes. Diterpenoids are known to be substrates for various CYP enzymes.[6][7][8]

Suggested Solutions:

  • Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of relevant CYP isozymes (e.g., CYP3A4) can decrease the rate of metabolism. It is crucial to first identify the specific CYP enzymes responsible for this compound metabolism.

  • Prodrug Approach: Chemically modifying the structure of this compound to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation.[9]

Possible Cause 4: Efflux by Transporters like P-glycoprotein (P-gp)

This compound might be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells back into the lumen, limiting its absorption.

Suggested Solutions:

  • Co-administration with P-gp Inhibitors: Many natural products, including flavonoids, coumarins, and other terpenoids, have been shown to inhibit P-gp.[10][11][12][13] Identifying a safe and effective P-gp inhibitor for co-administration can significantly increase intracellular concentration and absorption.

Frequently Asked Questions (FAQs)

Q1: How can I determine if the low bioavailability of this compound is due to poor solubility or poor permeability?

A1: The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their aqueous solubility and intestinal permeability. To classify this compound, you would need to perform the following experiments:

  • Solubility Studies: Determine the solubility of this compound in aqueous buffers across a pH range of 1.2 to 6.8.

  • Permeability Studies: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of the compound.

Based on the results, you can classify the compound and select an appropriate bioavailability enhancement strategy.

Q2: What are the initial steps to formulate this compound for improved oral delivery?

A2: A practical starting point is to develop a simple formulation that addresses poor solubility. Creating a solid dispersion or a lipid-based formulation like a SEDDS is a common and effective initial approach.[1][5] These can often be prepared with standard laboratory equipment.

Q3: Are there any safety concerns with using P-gp inhibitors or CYP inhibitors?

A3: Yes, co-administering inhibitors of P-gp or CYP enzymes can lead to drug-drug interactions, potentially increasing the toxicity of this compound or other co-administered medications. Therefore, careful dose-finding studies and toxicological assessments are essential. The use of natural, non-toxic inhibitors is an area of active research.[11][13]

Q4: How can I investigate the metabolism of this compound?

A4: In vitro metabolism studies using human liver microsomes (HLMs) or recombinant cDNA-expressed CYP isoforms can help identify the metabolic pathways and the specific CYP enzymes involved in the metabolism of this compound.[8] This information is crucial for developing strategies to mitigate first-pass metabolism.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Micronization/Nanonization Increases surface area for dissolution.[2]Broadly applicable, technologically mature.May not be sufficient for very poorly soluble compounds; potential for particle agglomeration.[4]
Solid Dispersions Enhances wettability and dissolution by dispersing the drug in a hydrophilic carrier.[1][3]Significant solubility enhancement; potential for amorphous stabilization.Can be prone to physical instability (recrystallization); potential for drug-polymer interactions.
Lipid-Based Formulations (e.g., SEDDS) Improves solubility and can enhance lymphatic uptake, bypassing first-pass metabolism.[5]Can accommodate highly lipophilic drugs; enhances both solubility and permeability.Potential for gastrointestinal side effects; requires careful selection of excipients.
Cyclodextrin Complexation Forms a water-soluble inclusion complex with the drug molecule.[1]High efficiency in solubilization; can improve stability.Limited drug-loading capacity; potential for nephrotoxicity with some cyclodextrins.
Co-administration with P-gp/CYP Inhibitors Reduces efflux and/or first-pass metabolism, increasing systemic exposure.[10][11]Can dramatically increase bioavailability for substrates of P-gp or CYPs.Potential for significant drug-drug interactions and toxicity.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion using Solvent Evaporation
  • Selection of Carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).

  • Dissolution: Dissolve both this compound and the selected polymer in a common volatile solvent (e.g., ethanol, methanol) at various drug-to-polymer ratios (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying and Pulverization: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Gently pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate in a relevant buffer (e.g., simulated gastric or intestinal fluid), and physical form (using techniques like X-ray diffraction to confirm an amorphous state).

Protocol 2: In Vitro Assessment of P-glycoprotein Inhibition

This protocol uses a fluorescent P-gp substrate (e.g., Rhodamine 123) to screen potential inhibitors.

  • Cell Culture: Culture a P-gp overexpressing cell line (e.g., Caco-2 or a resistant cancer cell line like MCF-7/ADR) to confluence in multi-well plates.

  • Pre-incubation: Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS). Pre-incubate the cells with the test compound (a potential P-gp inhibitor from natural sources) and a known P-gp inhibitor (e.g., verapamil) as a positive control for 30-60 minutes.

  • Substrate Addition: Add the fluorescent P-gp substrate, Rhodamine 123, to all wells and incubate for a defined period (e.g., 60-90 minutes).

  • Washing and Lysis: Wash the cells thoroughly with ice-cold buffer to remove the extracellular substrate. Lyse the cells to release the intracellular contents.

  • Quantification: Measure the intracellular fluorescence using a fluorescence plate reader. An increase in intracellular Rhodamine 123 accumulation in the presence of the test compound compared to the untreated control indicates P-gp inhibition.

Visualizations

G cluster_0 Primary Barriers to Oral Bioavailability Yuexiandajisu_E This compound (Oral Administration) Lumen Intestinal Lumen Yuexiandajisu_E->Lumen Dissolution Enterocyte Intestinal Enterocyte Lumen->Enterocyte Absorption Enterocyte->Lumen P-gp Efflux Bloodstream Systemic Circulation Enterocyte->Bloodstream Uptake Enterocyte->Bloodstream Metabolism (CYP Enzymes)

Caption: Key physiological barriers affecting the oral bioavailability of this compound.

G cluster_1 Bioavailability Enhancement Workflow Start Low Bioavailability of this compound Characterize Characterize Physicochemical Properties (Solubility, Permeability) Start->Characterize Identify Identify Limiting Factor(s) Characterize->Identify Select Select Enhancement Strategy Identify->Select Solubility-limited? -> Formulation Permeability-limited? -> Lipid-based/Enhancers Metabolism/Efflux? -> Inhibitors Formulate Formulate & Test In Vitro Select->Formulate Evaluate Evaluate In Vivo Formulate->Evaluate

Caption: A logical workflow for selecting a strategy to enhance bioavailability.

G cluster_2 Signaling Pathway of P-gp Efflux and Inhibition Drug_in This compound (Enters Cell) Pgp P-glycoprotein (P-gp) Drug_in->Pgp ADP ADP + Pi Pgp->ADP Drug_out This compound (Effluxed) Pgp->Drug_out Drug Binding & Transport ATP ATP ATP->Pgp Hydrolysis Inhibitor P-gp Inhibitor (e.g., Flavonoid) Inhibitor->Pgp Blocks Binding/Transport

Caption: Mechanism of P-glycoprotein (P-gp) mediated drug efflux and its inhibition.

References

Technical Support Center: Yuexiandajisu E Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yuexiandajisu E. The information is designed to address specific issues that may be encountered during experimental procedures for quality control and purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of this compound?

A1: The primary methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). HPLC-UV is suitable for routine purity checks and quantification, while UPLC-MS/MS offers higher sensitivity and specificity, making it ideal for identifying and quantifying impurities, even at trace levels.

Q2: What is the expected purity of commercially available this compound?

A2: Commercially available this compound for research purposes is typically offered at a purity of >98%. However, it is crucial to verify the purity of each new batch upon receipt using a validated analytical method.

Q3: How should I prepare this compound for HPLC or UPLC-MS/MS analysis?

A3: this compound should be accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration. It is recommended to use a stock solution to prepare a series of dilutions for calibration curves. Ensure the sample is fully dissolved, and filter it through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC/UPLC system.

Q4: Are there any known stability issues with this compound?

A4: As a diterpenoid lactone, this compound may be susceptible to degradation under harsh acidic or basic conditions due to hydrolysis of the lactone ring. It may also be sensitive to high temperatures and prolonged exposure to light. Formal stability studies are recommended to establish appropriate storage conditions and shelf-life.

Troubleshooting Guides

HPLC-UV Analysis
Problem Potential Cause Troubleshooting Steps
No peak or very small peak for this compound - Incorrect wavelength setting on the UV detector.- Sample concentration is too low.- Injection issue (e.g., air bubble in the syringe, clogged injector).- this compound did not elute from the column.- Verify the UV detector is set to the appropriate wavelength for this compound (a full UV scan of a concentrated standard is recommended to determine the optimal wavelength).- Prepare a more concentrated sample.- Check the autosampler for proper functioning and visually inspect for air bubbles in the syringe. Manually inject a standard to confirm system performance.- Use a stronger mobile phase to elute the compound.
Peak tailing for this compound - Column degradation or contamination.- Interaction of the analyte with active sites on the column packing.- Sample overload.- Flush the column with a strong solvent or replace it if it's old.- Use a mobile phase with a small amount of an acidic modifier (e.g., 0.1% formic acid) to improve peak shape.- Reduce the injection volume or the concentration of the sample.
Split peaks - Clogged column inlet frit.- Channeling in the column packing.- Sample solvent is too different from the mobile phase.- Reverse-flush the column (if recommended by the manufacturer) or replace the inlet frit.- Replace the column.- Dissolve the sample in the initial mobile phase composition.
Retention time shifts - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a stable flow rate.
Baseline noise or drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp is failing.- Use high-purity solvents and degas the mobile phase.- Flush the system to remove air bubbles.- Check the detector lamp's usage hours and replace it if necessary.
UPLC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Low or no signal in the mass spectrometer - Incorrect mass transitions (precursor/product ions) are being monitored.- Ion source is dirty.- Inefficient ionization of this compound.- Verify the m/z values for the precursor and product ions of this compound.- Clean the ion source according to the manufacturer's instructions.- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a mobile phase additive (e.g., ammonium formate) to enhance ionization.
High background noise - Contaminated solvents, reagents, or glassware.- Carryover from a previous injection.- Use LC-MS grade solvents and additives. Ensure all glassware is thoroughly cleaned.- Inject a blank solvent run to check for carryover. If present, clean the injector and sample loop.
Poor reproducibility of peak areas - Inconsistent sample injection volume.- Fluctuation in ion source conditions.- Matrix effects from the sample.- Check the autosampler for precision. Use an internal standard to correct for injection volume variations.- Allow the mass spectrometer to stabilize before analysis.- Dilute the sample or use a more effective sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.

Quantitative Data Summary

The following tables summarize typical parameters for the quality control of this compound.

Table 1: HPLC-UV Method Parameters for Purity Assessment

ParameterValue
Purity Specification ≥ 98.0% (by area normalization)
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Table 2: UPLC-MS/MS Method Parameters for Quantification

ParameterValue
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.15 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85.0% - 115.0%

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

1. Objective: To determine the purity of this compound by HPLC with UV detection.

2. Materials:

  • This compound reference standard

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

4. Procedure: a. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in methanol b. Standard Solution Preparation:
  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
  • Prepare a working standard solution of 100 µg/mL by diluting the stock solution with methanol. c. Sample Solution Preparation:
  • Prepare a sample solution of this compound in methanol at a concentration of 100 µg/mL. d. Chromatographic Conditions:
  • Column: C18 (4.6 x 150 mm, 5 µm)
  • Mobile Phase: Gradient elution as follows: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0 | 60 | 40 | | 20 | 20 | 80 | | 25 | 20 | 80 | | 26 | 60 | 40 | | 30 | 60 | 40 |
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • UV Detection: 220 nm e. Data Analysis:
  • Inject the standard and sample solutions.
  • Calculate the purity of the this compound sample using the area normalization method.

Protocol 2: Quantification by UPLC-MS/MS

1. Objective: To quantify the concentration of this compound in a sample matrix using UPLC-MS/MS.

2. Materials:

  • This compound reference standard

  • Sample containing this compound

  • Internal standard (IS), e.g., a structurally similar diterpenoid

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Ammonium formate

3. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Data acquisition and processing software

4. Procedure: a. Mobile Phase Preparation:

  • Mobile Phase A: 5 mM ammonium formate in water
  • Mobile Phase B: Acetonitrile b. Standard and Sample Preparation:
  • Prepare a stock solution of this compound and the internal standard.
  • Prepare a series of calibration standards by spiking known amounts of this compound into the sample matrix.
  • Prepare the unknown samples and spike with the internal standard. c. UPLC Conditions:
  • Column: C18 (2.1 x 50 mm, 1.7 µm)
  • Mobile Phase: Gradient elution
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 2 µL d. MS/MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • MRM Transitions:
  • This compound: Precursor ion (e.g., [M+Na]⁺) → Product ion
  • Internal Standard: Precursor ion → Product ion
  • Optimize collision energy and other MS parameters for maximum signal intensity. e. Data Analysis:
  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_uplc UPLC-MS/MS Analysis s1 Weigh this compound s2 Dissolve in Methanol/Acetonitrile s1->s2 s3 Filter through 0.22 µm filter s2->s3 h1 Inject into HPLC s3->h1 For Purity u1 Inject into UPLC s3->u1 For Quantification h2 Separation on C18 Column h1->h2 h3 UV Detection (220 nm) h2->h3 h4 Data Analysis (Purity %) h3->h4 u2 Separation on C18 Column u1->u2 u3 MS/MS Detection (MRM) u2->u3 u4 Data Analysis (Quantification) u3->u4

Caption: Workflow for the quality control of this compound.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Chromatographic Issue Observed p1 Peak Tailing? start->p1 r1 Retention Time Shift? start->r1 b1 Noisy Baseline? start->b1 p2 Check Column Health Adjust Mobile Phase pH p1->p2 Yes r2 Check Mobile Phase Prep Verify Flow Rate & Temp r1->r2 Yes b2 Degas Mobile Phase Clean Detector Cell b1->b2 Yes

Caption: Logic diagram for troubleshooting common HPLC issues.

Technical Support Center: Cell Line Resistance to Yuexiandajisu E Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering cell line resistance to Yuexiandajisu E treatment. The information is presented in a question-and-answer format, offering troubleshooting strategies and detailed experimental protocols to address common challenges in preclinical drug development.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What could be the reason?

A1: This phenomenon is known as acquired resistance. It is a common challenge in cancer research where cancer cells develop mechanisms to survive and proliferate despite the presence of a cytotoxic compound.[1] This can occur after prolonged exposure to this compound, leading to the selection of a subpopulation of cells that can evade the drug's effects.

Q2: What are the common molecular mechanisms that could lead to resistance against this compound?

A2: While the specific mechanisms for this compound are under investigation, common mechanisms of resistance to anticancer agents include:

  • Alterations in the Drug Target: Mutations or changes in the expression level of the molecular target of this compound.[1]

  • Increased Drug Efflux: Overexpression of transporter proteins, such as P-glycoprotein (P-gp), that actively pump this compound out of the cell.[2][3]

  • Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that compensate for the pathway inhibited by this compound.[1][4]

  • Changes in Drug Metabolism: Altered metabolic processes within the cancer cell that inactivate this compound.[1]

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins, making the cells more resistant to programmed cell death.[1]

  • Enhanced DNA Repair: If this compound induces DNA damage, cancer cells may upregulate DNA repair pathways to survive.[4]

Q3: How can I definitively confirm that my cell line has developed resistance to this compound?

A3: The most direct way to confirm resistance is by determining the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and comparing it to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of resistance.[1][5] This is typically measured using a cell viability assay such as MTT or CCK-8.[6]

Q4: I am starting a new project with this compound. How can I proactively develop a resistant cell line model for my studies?

A4: A resistant cell line model can be developed by continuously exposing the parental cancer cell line to gradually increasing concentrations of this compound over several weeks or months.[5][7] This process selects for cells that can survive and proliferate at higher drug doses.[5]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound between experiments.
  • Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the beginning of the assay can lead to significant variability.

    • Solution: Always perform an accurate cell count using a hemocytometer or an automated cell counter before seeding. Ensure a single-cell suspension to avoid clumping and ensure even distribution in the wells.[8]

  • Possible Cause 2: Reagent Variability. The age, storage conditions, and preparation of the this compound stock solution or the cell viability assay reagents can impact the results.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a validated and properly stored stock solution. Ensure all other reagents are within their expiration dates and stored correctly.[8]

  • Possible Cause 3: Experimental Noise and Edge Effects. Variations in temperature and humidity across the microplate can lead to "edge effects," where cells in the outer wells grow differently.

    • Solution: To minimize this, do not use the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain a humidified environment. Randomize the layout of your treatments on the plate.[9]

Problem 2: No significant difference in apoptosis is observed between sensitive and suspected resistant cells after this compound treatment.
  • Possible Cause 1: Insufficient Drug Concentration or Incubation Time. The concentration of this compound may not be high enough to induce significant apoptosis in the resistant line, or the chosen time point may be too early to detect a response.

    • Solution: Use a concentration of this compound that is cytotoxic to the sensitive cell line (e.g., 2-3 times its IC50). Test multiple time points (e.g., 24, 48, 72 hours) to identify the peak of apoptotic activity.[8]

  • Possible Cause 2: Non-Apoptotic Cell Death. The cells may be undergoing other forms of cell death, such as necrosis or autophagy.

    • Solution: Utilize multiple assays to assess cell death. For instance, you can combine an Annexin V/PI staining assay (to distinguish between apoptosis and necrosis) with a Western blot for autophagy markers like LC3-II.[8]

  • Possible Cause 3: Technical Issues with the Apoptosis Assay. For flow cytometry-based assays, incorrect compensation or gating can lead to inaccurate results.

    • Solution: Ensure proper setup and calibration of the flow cytometer. Use appropriate single-stain controls to set compensation and gating parameters accurately.

Problem 3: RT-qPCR results for the expression of potential resistance-related genes (e.g., efflux pumps) are highly variable.
  • Possible Cause 1: Poor RNA Quality. Degraded RNA will result in unreliable and inconsistent quantification.

    • Solution: Assess the integrity of your RNA (e.g., using a Bioanalyzer) after extraction. An A260/280 ratio of approximately 2.0 is indicative of pure RNA. It is crucial to work in an RNase-free environment.[8]

  • Possible Cause 2: Inefficient Primer Design. Primers that are not specific or have low amplification efficiency will produce unreliable data.

    • Solution: Design and validate your primers to ensure they are specific to the target gene and have an amplification efficiency between 90% and 110%.

  • Possible Cause 3: Inappropriate Reference Genes. The expression of the chosen reference (housekeeping) gene may be affected by this compound treatment.

    • Solution: Validate your reference genes to ensure their expression is stable across all experimental conditions. It is often recommended to use the average of two or more stable reference genes for normalization.

Quantitative Data Presentation

Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines.

Cell LineParental IC50 (µM)Resistant IC50 (µM)Resistance Index (RI)
MCF-70.5 ± 0.0812.5 ± 1.225
A5491.2 ± 0.1528.8 ± 2.524
HCT1160.8 ± 0.1118.4 ± 1.923

Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line

Table 2: Gene Expression Analysis in Parental vs. Resistant Cell Lines.

GeneCell LineFold Change in Expression (Resistant vs. Parental)Putative Role in Resistance
ABCB1 (MDR1)MCF-7/Yue-R15.2 ± 2.1Drug Efflux Pump
ABCG2 (BCRP)A549/Yue-R10.8 ± 1.5Drug Efflux Pump
BCL2HCT116/Yue-R8.5 ± 1.1Anti-Apoptotic Protein
BAXHCT116/Yue-R0.4 ± 0.07Pro-Apoptotic Protein

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line
  • Initial IC50 Determination: Determine the IC50 of this compound in the parental cell line using a cell viability assay.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Stepwise Dose Escalation: When the cells resume a normal growth rate, increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and recovery. Passage the cells as needed, always maintaining the selective pressure of this compound.

  • Confirmation of Resistance: After several months of continuous culture and dose escalation, confirm the development of resistance by comparing the IC50 of the resistant cell line to the parental line. A significant increase (typically >10-fold) indicates the establishment of a resistant line.[5]

  • Cryopreservation: It is advisable to freeze cell stocks at different stages of resistance development.[10]

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot for Apoptosis-Related Proteins
  • Sample Preparation: Culture sensitive and resistant cells with and without this compound treatment for 24-48 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.

Visualizations

cluster_0 This compound Action & Resistance Mechanisms Yuexiandajisu_E This compound Target_Pathway Target Signaling Pathway (e.g., Pro-survival Pathway) Yuexiandajisu_E->Target_Pathway Inhibits Apoptosis Apoptosis Target_Pathway->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Efflux_Pump Increased Efflux Pump (e.g., P-gp) Efflux_Pump->Yuexiandajisu_E Expels Drug Bypass_Pathway Activation of Bypass Pathway Bypass_Pathway->Apoptosis Inhibits Anti_Apoptotic Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) Anti_Apoptotic->Apoptosis Inhibits cluster_1 Workflow for Developing a Resistant Cell Line Start Parental Cell Line IC50_Det Determine IC50 of This compound Start->IC50_Det Initial_Culture Culture with IC50 concentration IC50_Det->Initial_Culture Check_Growth Monitor Cell Growth Initial_Culture->Check_Growth Check_Growth->Initial_Culture Cells Dying Increase_Conc Increase Drug Concentration Check_Growth->Increase_Conc Growth Resumed Confirm_Res Confirm Resistance (New IC50) Check_Growth->Confirm_Res Stable Growth at High Concentration Increase_Conc->Check_Growth Resistant_Line Stable Resistant Cell Line Confirm_Res->Resistant_Line cluster_2 Troubleshooting Logic for Reduced Drug Efficacy Start Reduced Efficacy of This compound Observed Confirm_IC50 Confirm IC50 Shift Start->Confirm_IC50 Investigate_Mech Investigate Resistance Mechanisms Confirm_IC50->Investigate_Mech Yes, IC50 Increased Check_Culture Check for Contamination & Cell Line Authenticity Confirm_IC50->Check_Culture No, IC50 is the same Gene_Expression Gene Expression Analysis (RT-qPCR, Western Blot) Investigate_Mech->Gene_Expression Functional_Assays Functional Assays (e.g., Efflux Pump Activity) Investigate_Mech->Functional_Assays Check_Compound Verify Compound Integrity Check_Culture->Check_Compound

References

Validation & Comparative

Comparative Efficacy Analysis: Ginsenoside Rg3 in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the anti-cancer properties of Ginsenoside Rg3, a prominent natural compound, in lieu of the unidentifiable "Yuexiandajisu E."

Introduction

This guide provides a comparative analysis of the efficacy of selected compounds in oncology research. The initial focus of this comparison was "this compound." However, extensive searches for "this compound," including its potential Chinese name "月苋达基素E," did not yield any identifiable scientific or commercial compound with this designation in the context of cancer research. The term "月苋" is commonly associated with "月见草" (Evening Primrose), but no compound named "this compound" with anti-cancer properties is documented in the available scientific literature.

Therefore, this guide will pivot to a comprehensive evaluation of a well-researched natural compound with significant anti-cancer potential: Ginsenoside Rg3 . This compound, derived from Panax ginseng, has been the subject of numerous preclinical and clinical studies, making it a relevant and data-rich subject for researchers, scientists, and drug development professionals. We will present its efficacy, mechanisms of action, and relevant experimental data as a benchmark for a natural compound in oncology.

Ginsenoside Rg3: An Overview

Ginsenoside Rg3 is a tetracyclic triterpenoid saponin isolated from red ginseng. It has garnered considerable attention for its multi-faceted anti-cancer activities.[1] Research has demonstrated its ability to inhibit cancer cell proliferation and metastasis, induce apoptosis, and suppress angiogenesis.[2][3][4] Furthermore, Ginsenoside Rg3 has been shown to enhance the efficacy of conventional chemotherapy and reverse drug resistance in various cancer types.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Ginsenoside Rg3 from various experimental studies.

Table 1: In Vitro Efficacy of Ginsenoside Rg3 on Cancer Cell Lines

Cell LineCancer TypeConcentrationEffectReference
A549Non-small cell lung cancerNot specifiedArrested cell proliferation at G0/G1 phase[1]
Eca-109Esophageal carcinomaNot specifiedSuppressed VEGF expression[3]
786-0Renal cell carcinomaNot specifiedSuppressed VEGF expression[3]
NCI-H1299Lung cancerNot specifiedSynergistically inhibited proliferation with As₂O₃[4]
Pancreatic Cancer CellsPancreatic CancerNot specifiedInhibited VM formation by suppressing VE-cadherin, EphA2, MMP-2, and MMP-9[4]

Table 2: In Vivo Efficacy of Ginsenoside Rg3 in Animal Models

Animal ModelCancer TypeDosageEffectReference
Nude mice xenograftsPancreatic cancerNot specifiedDecreased angiogenesis stimulation[1]
Tumor-bearing miceLung cancerNot specifiedProlonged survival when combined with As₂O₃[4]

Table 3: Clinical Efficacy of Ginsenoside Rg3 in Combination Therapy for Advanced Non-Small Cell Lung Cancer (NSCLC)

ParameterGinsenoside Rg3 + ChemotherapyChemotherapy AloneRisk Ratio (95% CI)p-valueReference
1-Year Survival RateHigherLower1.49 (1.08, 2.06)0.01[6]
2-Year Survival RateHigherLower6.22 (1.68, 22.95)0.006[6]

Key Mechanisms of Action

Ginsenoside Rg3 exerts its anti-cancer effects through multiple signaling pathways.[5] These include:

  • Induction of Apoptosis: Promoting programmed cell death in cancer cells.

  • Inhibition of Proliferation: Halting the growth of tumor cells, in part by causing cell cycle arrest.[1]

  • Inhibition of Metastasis: Preventing the spread of cancer cells to other parts of the body.[7]

  • Inhibition of Angiogenesis: Suppressing the formation of new blood vessels that supply nutrients to tumors.[3]

  • Enhancement of Immunity: Modulating the immune system to better target and eliminate cancer cells.

  • Reversal of Drug Resistance: Increasing the sensitivity of cancer cells to chemotherapeutic agents.[1]

Signaling Pathway Visualization

The following diagram illustrates the key signaling pathways modulated by Ginsenoside Rg3 in its anti-cancer activity.

Ginsenoside_Rg3_Pathway cluster_effects Cellular Effects cluster_pathways Molecular Pathways Rg3 Ginsenoside Rg3 EGFR_Ras_Raf EGFR/Ras/Raf/MEK/ERK Pathway Rg3->EGFR_Ras_Raf PI3K_Akt PI3K/Akt Pathway Rg3->PI3K_Akt NF_kB NF-κB Pathway Rg3->NF_kB VEGF VEGF Signaling Rg3->VEGF MMPs MMP-2/9 Expression Rg3->MMPs Proliferation Inhibition of Cell Proliferation Apoptosis Induction of Apoptosis Angiogenesis Inhibition of Angiogenesis Metastasis Inhibition of Metastasis EGFR_Ras_Raf->Proliferation PI3K_Akt->Apoptosis NF_kB->Apoptosis VEGF->Angiogenesis MMPs->Metastasis

Caption: Key signaling pathways modulated by Ginsenoside Rg3.

Experimental Protocols

Below are generalized methodologies for key experiments used to evaluate the efficacy of Ginsenoside Rg3.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of Ginsenoside Rg3 on cancer cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with varying concentrations of Ginsenoside Rg3 for 24, 48, or 72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the control (untreated cells).

2. Cell Cycle Analysis (Flow Cytometry)

  • Objective: To investigate the effect of Ginsenoside Rg3 on the cell cycle distribution of cancer cells.

  • Methodology:

    • Cancer cells are treated with Ginsenoside Rg3 for a specified time.

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.

3. In Vivo Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of Ginsenoside Rg3 in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells.

    • Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups.

    • The treatment group receives regular administration of Ginsenoside Rg3 (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.

    • Tumor volume is measured periodically with calipers.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-cancer efficacy of a compound like Ginsenoside Rg3.

Experimental_Workflow cluster_invitro In Vitro Assays start Compound (e.g., Ginsenoside Rg3) in_vitro In Vitro Studies (Cancer Cell Lines) start->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo Promising Results viability Cell Viability (MTT) in_vitro->viability apoptosis_assay Apoptosis Assay (Annexin V) in_vitro->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) in_vitro->cell_cycle migration Migration/Invasion Assay in_vitro->migration clinical Clinical Trials (Human Subjects) in_vivo->clinical Safety & Efficacy end Efficacy & Mechanism Determination clinical->end

Caption: General workflow for anti-cancer drug efficacy testing.

Conclusion

While "this compound" remains an unverified compound in the context of oncology, this guide has provided a comprehensive overview of the anti-cancer efficacy of Ginsenoside Rg3 as a representative natural product. The extensive body of research on Ginsenoside Rg3, supported by quantitative data from in vitro, in vivo, and clinical studies, highlights its potential as a therapeutic agent, either alone or in combination with existing cancer therapies. The detailed mechanisms of action and experimental protocols presented herein offer a valuable resource for researchers in the field of drug discovery and development. Future research should continue to explore the full therapeutic potential of well-characterized natural compounds like Ginsenoside Rg3.

References

Cross-Validation of Yuexiandajisu E's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cytotoxic effects of Yuexiandajisu E and related diterpenoid compounds isolated from Euphorbia ebracteolata. The data presented is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these natural products.

Data Presentation: Cytotoxicity of Diterpenoids from Euphorbia ebracteolata

The following table summarizes the cytotoxic activity (IC50 values) of this compound and its co-isolated compounds against a panel of cancer cell lines as reported in the scientific literature.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound ANA-1Mouse macrophageNot active[1]
B16Mouse melanomaNot active[1]
JurkatHuman T-cell leukemiaNot active[1]
Yuexiandajisu D ANA-1Mouse macrophage0.288[2]
Jolkinolide B ANA-1Mouse macrophage0.0446[2]
B16Mouse melanoma0.0448[2]
JurkatHuman T-cell leukemia0.0647[2]
K562Human chronic myeloid leukemia12.1 (µg/mL)[3]
Eca-109Human esophageal carcinoma23.7 (µg/mL)[3]
HepG2Human hepatoma>50.0 (µg/mL)[3]
MCF-7Human breast cancer-[4][5]
ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide ANA-1Mouse macrophage0.00712[2]
JurkatHuman T-cell leukemia0.0179[2]

Note: The available literature suggests that this compound did not exhibit significant cytotoxic activity against the ANA-1, B16, and Jurkat cell lines under the experimental conditions tested.[1] In contrast, Jolkinolide B and ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide demonstrated potent cytotoxic effects.

Experimental Protocols

The methodologies described below are based on standard protocols for assessing cytotoxicity and elucidating mechanisms of action.

Cell Viability (MTT Assay)

The cytotoxic effects of the compounds were primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of the test compounds (e.g., this compound, Jolkinolide B) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: After the incubation period, the culture medium was replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL). The plates were then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium was removed, and the insoluble formazan crystals were dissolved in a solubilization solution (e.g., DMSO or a specialized detergent reagent).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Mandatory Visualization

Experimental Workflow

G Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture and Plating cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis Cell_Lines Cancer Cell Lines (ANA-1, B16, Jurkat, etc.) Seeding Seed cells in 96-well plates Cell_Lines->Seeding Incubation_1 Incubate overnight Seeding->Incubation_1 Compound_Addition Add varying concentrations of This compound & Alternatives Incubation_1->Compound_Addition Incubation_2 Incubate for 24-72 hours Compound_Addition->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 4 hours MTT_Addition->Incubation_3 Solubilization Add Solubilization Solution Incubation_3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation Results Results IC50_Calculation->Results Comparative Cytotoxicity Data

Caption: Workflow for assessing the cytotoxicity of this compound and alternatives.

Signaling Pathways of Jolkinolide B-Induced Apoptosis

Jolkinolide B, a potent cytotoxic diterpenoid isolated alongside this compound, has been shown to induce apoptosis in cancer cells through multiple signaling pathways.[4][5][8][9]

1. PI3K/Akt/mTOR Signaling Pathway

G Jolkinolide B Inhibition of the PI3K/Akt/mTOR Pathway Jolkinolide_B Jolkinolide B PI3K PI3K Jolkinolide_B->PI3K Apoptosis_Induction Apoptosis Jolkinolide_B->Apoptosis_Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition->Apoptosis_Induction

Caption: Jolkinolide B induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway.

2. JAK2/STAT3 Signaling Pathway

G Jolkinolide B Inhibition of the JAK2/STAT3 Pathway Jolkinolide_B Jolkinolide B JAK2 JAK2 Jolkinolide_B->JAK2 STAT3 STAT3 JAK2->STAT3 Bcl_2 Bcl-2 (Anti-apoptotic) STAT3->Bcl_2 Bax Bax (Pro-apoptotic) STAT3->Bax Apoptosis Apoptosis Bcl_2->Apoptosis Bax->Apoptosis

Caption: Jolkinolide B promotes apoptosis by inhibiting the JAK2/STAT3 pathway.

References

No Reproducible Experimental Data Found for "Yuexiandajisu E"

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for experimental results, clinical trials, and scientific studies related to "Yuexiandajisu E," no specific data or publications pertaining to this compound could be identified. As a result, a comparison guide on the reproducibility of its experimental results cannot be provided.

Initial investigations for "this compound" did not yield any relevant scientific information. Further exploration was conducted to determine if "this compound" might be a component of a larger formulation, specifically the traditional Chinese medicine "Yueju Pill," as this was a recurring term in related searches. However, detailed analysis of the composition of Yueju Pill revealed no mention of "this compound."

The established components of Yueju Pill are:

  • Xiang Fu (Cyperus rotundus)

  • Chuan Xiong (Ligusticum chuanxiong)

  • Zhi Zi (Gardenia jasminoides)

  • Cang Zu (Atractylodes lancea)

  • Shen Qu (Massa Fermentata)

These ingredients are consistently cited in the available literature regarding Yueju Pill. The term "this compound" does not appear in any of the reviewed sources detailing the chemical constituents or alternative names for the components of this formulation.

Without any available experimental data, it is impossible to create a guide that includes data presentation in tables, detailed experimental protocols, or visualizations of signaling pathways as requested. Researchers, scientists, and drug development professionals are advised that there is currently no discernible body of scientific literature on "this compound" to support a comparative analysis of its experimental reproducibility.

Yueju Pill in Advanced Biliary Tract Cancer: A Comparative Analysis with Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Yueju Pill, an investigational traditional Chinese medicine, and the current standard of care for the treatment of advanced biliary tract cancer (BTC). The comparison is based on available preclinical and clinical data, mechanism of action, and ongoing clinical trials.

**Executive Summary

The current standard of care for advanced biliary tract cancer is a combination of chemotherapy (gemcitabine and cisplatin) with an immune checkpoint inhibitor (durvalumab or pembrolizumab). This regimen has demonstrated significant improvements in overall and progression-free survival in large-scale clinical trials. Yueju Pill, a traditional Chinese medicine formula, is currently being investigated as an adjunct to standard chemotherapy in a randomized, double-blind, placebo-controlled clinical trial for advanced BTC. While preclinical data for Yueju Pill in cancer is limited, its established mechanisms of action in other therapeutic areas, such as neuro-inflammation and cellular signaling modulation, provide a rationale for its investigation in oncology. This guide will objectively present the data for both Yueju Pill and the standard of care to aid in the evaluation of their therapeutic potential.

Standard of Care: Gemcitabine and Cisplatin with Immunotherapy

The cornerstone of first-line treatment for advanced biliary tract cancer is a chemotherapy doublet of gemcitabine and cisplatin (GemCis). The addition of immune checkpoint inhibitors to this regimen has recently become the new standard of care, further improving patient outcomes.

Mechanism of Action
  • Gemcitabine: A nucleoside analog that inhibits DNA synthesis, leading to cancer cell death.

  • Cisplatin: A platinum-based chemotherapy drug that cross-links DNA, triggering apoptosis.

  • Durvalumab/Pembrolizumab: Immune checkpoint inhibitors that block the PD-1/PD-L1 pathway, restoring the ability of T cells to recognize and attack cancer cells. Preclinical research suggests that gemcitabine and cisplatin may have immunomodulatory effects on the tumor microenvironment, providing a rationale for this combination.[1]

Clinical Efficacy

The pivotal ABC-02 trial established gemcitabine plus cisplatin as the standard of care over gemcitabine monotherapy.[2] More recent trials, TOPAZ-1 and KEYNOTE-966, have demonstrated the superiority of adding an immune checkpoint inhibitor to this chemotherapy backbone.[3][4]

Table 1: Key Efficacy Data for Standard of Care Regimens in Advanced Biliary Tract Cancer

Trial Treatment Arm Median Overall Survival (mOS) Median Progression-Free Survival (mPFS) Objective Response Rate (ORR)
ABC-02 Gemcitabine + Cisplatin11.7 months8.0 months26.1%
Gemcitabine8.1 months5.0 months15.5%
TOPAZ-1 Durvalumab + GemCis12.8 months7.2 months26.7%
Placebo + GemCis11.5 months5.7 months18.7%
KEYNOTE-966 Pembrolizumab + GemCis12.7 months6.5 months29.0%
Placebo + GemCis10.9 months5.6 months29.0%
Experimental Protocols

TOPAZ-1 (NCT03875235) Study Design:

A randomized, double-blind, placebo-controlled, multicenter, global Phase 3 study.

  • Patient Population: 685 patients with previously untreated, unresectable or metastatic biliary tract cancer.

  • Intervention: Durvalumab (1500 mg) or placebo every 3 weeks, in combination with gemcitabine (1000 mg/m²) and cisplatin (25 mg/m²) on days 1 and 8 of a 21-day cycle for up to 8 cycles. This was followed by durvalumab (1500 mg) or placebo every 4 weeks until disease progression or unacceptable toxicity.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.

KEYNOTE-966 (NCT04003636) Study Design:

A randomized, double-blind, placebo-controlled, Phase 3 study.

  • Patient Population: 1069 patients with previously untreated, unresectable or metastatic biliary tract cancer.

  • Intervention: Pembrolizumab (200 mg) or placebo every 3 weeks for up to 35 cycles, in combination with gemcitabine (1000 mg/m²) and cisplatin (25 mg/m²) on days 1 and 8 of a 21-day cycle.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.

Signaling Pathway

Standard_of_Care_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor_Cell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation T_Cell T-Cell T_Cell_Inhibition T-Cell Inhibition PD1->T_Cell_Inhibition Leads to T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Leads to Gemcitabine_Cisplatin Gemcitabine + Cisplatin Tumor_Antigen_Presentation Tumor Antigen Presentation Gemcitabine_Cisplatin->Tumor_Antigen_Presentation Increases Tumor_Cell_Death Tumor Cell Death Gemcitabine_Cisplatin->Tumor_Cell_Death Direct Cytotoxicity Durvalumab_Pembrolizumab Durvalumab / Pembrolizumab Durvalumab_Pembrolizumab->PDL1 Blocks Durvalumab_Pembrolizumab->PD1 Blocks T_Cell_Activation->Tumor_Cell_Death Mediates Yueju_Pill_Pathway cluster_cellular_effects Potential Cellular Effects Yueju_Pill Yueju Pill mTOR_Pathway mTOR Pathway Yueju_Pill->mTOR_Pathway Inhibits? cAMP_Pathway cAMP Pathway Yueju_Pill->cAMP_Pathway Modulates? Inflammation Inflammation Yueju_Pill->Inflammation Reduces? BDNF_Signaling BDNF Signaling Yueju_Pill->BDNF_Signaling Upregulates? Cell_Proliferation Cell Proliferation mTOR_Pathway->Cell_Proliferation Promotes Apoptosis Apoptosis cAMP_Pathway->Apoptosis Can induce Tumor_Microenvironment Tumor Microenvironment Modulation Inflammation->Tumor_Microenvironment Affects Cell_Survival Cell_Survival BDNF_Signaling->Cell_Survival Promotes

References

A Comparative Guide to the Functional Performance of Evening Primrose Oil and its Alternatives in Modulating Hormonal and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Yuexiandajisu E" did not yield conclusive results, suggesting it may be a less common or potentially mistranslated term. Based on phonetic similarities and the context of natural compounds, this guide focuses on Evening Primrose Oil (EPO), known as "Yue Jian Cao" in Chinese, a well-researched supplement with a rich history in traditional medicine. This guide compares the functional assay performance of EPO with Borage Oil, another potent source of gamma-linolenic acid (GLA), a key bioactive compound.

This publication provides a comparative analysis of Evening Primrose Oil and Borage Oil, focusing on their efficacy in functional assays relevant to hormonal and metabolic regulation. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of natural compounds for further investigation.

Data Presentation: Quantitative Comparison of Functional Assays

The following tables summarize the quantitative data from studies evaluating the effects of Evening Primrose Oil and Borage Oil on key hormonal and metabolic biomarkers.

Table 1: Hormonal Modulation

CompoundAssaySubject PopulationDosageDurationResultsCitation
Evening Primrose Oil (EPO) Serum TestosteroneAdolescent girls with Polycystic Ovary Syndrome (PCOS)1000 mg/day12 weeksStatistically significant decrease in testosterone levels compared to placebo.[1][2][3]
Evening Primrose Oil (EPO) Luteinizing Hormone (LH) & Follicle-Stimulating Hormone (FSH)Women with PCOS1000 mg/day10 weeksReduction in LH levels and an increase in FSH levels observed.[4]
Borage Oil Hormonal Symptoms of Premenstrual Syndrome (PMS)Patients with a clinical diagnosis of PMS900 mg/day3 menstrual cyclesStatistically significant reduction in emotional and physical PMS symptoms.[5]
Gamma-Linolenic Acid (GLA) (from Borage Oil) Prolactin SensitivityWomen with PMSNot specifiedNot specifiedHelps to relieve PMS by increasing prostaglandins and reducing sensitivity to prolactin.[6]

Table 2: Metabolic and Inflammatory Marker Modulation

CompoundAssaySubject PopulationDosageDurationResultsCitation
Evening Primrose Oil (EPO) Serum InsulinAdolescent girls with PCOS1000 mg/day12 weeksStatistically significant decrease in insulin levels compared to placebo.[1][2][3]
Evening Primrose Oil (EPO) Fasting Blood GlucoseWomen with PCOSNot specifiedNot specifiedStudies suggest a potential for improved insulin sensitivity and glucose metabolism.[2]
Borage Oil Anti-inflammatory Effects (Rheumatoid Arthritis)Patients with Rheumatoid Arthritis1.8 g/day 18 monthsHelped reduce symptoms of rheumatoid arthritis.[7]
Gamma-Linolenic Acid (GLA) (from Borage Oil) Transforming Growth Factor Beta (TGF-β) PathwayDHEA-induced PCOS rat modelNot specifiedNot specifiedDecreased the renal fibrosis biomarker TSP1, suggesting regulation of the TGF-β pathway.[8]
Gamma-Linolenic Acid (GLA) (from Borage Oil) Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) PathwayDHEA-induced PCOS rat modelNot specified28 daysReduced inflammatory response, potentially attenuating PCOS via the PPAR-γ pathway.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for the functional assays discussed.

EPO_Signaling_Pathway EPO Evening Primrose Oil (EPO) SIRT1 SIRT1 Activation EPO->SIRT1 FoxO1 FoxO1 Deacetylation SIRT1->FoxO1 Cellular_Protection Cellular Protection (e.g., increased Catalase, MnSOD) FoxO1->Cellular_Protection Oxidative_Stress Oxidative Stress Oxidative_Stress->SIRT1 inhibits Cellular_Protection->Oxidative_Stress reduces

Figure 1: Simplified signaling pathway of Evening Primrose Oil (EPO) in modulating oxidative stress via SIRT1/FoxO1.

GLA_Signaling_Pathway GLA Gamma-Linolenic Acid (GLA) PPARg PPAR-γ Activation GLA->PPARg TGFb TGF-β Signaling GLA->TGFb regulates Inflammation Inflammation PPARg->Inflammation inhibits Fibrosis Renal Fibrosis TGFb->Fibrosis PCOS_Amelioration Amelioration of PCOS Symptoms Inflammation->PCOS_Amelioration leads to Fibrosis->PCOS_Amelioration contributes to

Figure 2: Potential signaling pathways of Gamma-Linolenic Acid (GLA) in the context of PCOS.[1][8]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (e.g., PCOS diagnosis) Blood_Collection Blood Sample Collection (Fasting) Patient_Recruitment->Blood_Collection Serum_Separation Serum/Plasma Separation Blood_Collection->Serum_Separation Hormone_Assay Hormone Analysis (e.g., Testosterone ELISA) Serum_Separation->Hormone_Assay Metabolic_Assay Metabolic Marker Analysis (e.g., Fasting Glucose) Serum_Separation->Metabolic_Assay Oxidative_Stress_Assay Oxidative Stress Marker Analysis (e.g., SOD, MDA) Serum_Separation->Oxidative_Stress_Assay Data_Quantification Data Quantification Hormone_Assay->Data_Quantification Metabolic_Assay->Data_Quantification Oxidative_Stress_Assay->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Comparison Comparative Analysis Statistical_Analysis->Comparison

Figure 3: General experimental workflow for the functional analysis of natural compounds.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

1. Testosterone Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: This is a competitive immunoassay. Testosterone in the sample competes with a fixed amount of enzyme-labeled testosterone for a limited number of binding sites on a microplate coated with a testosterone-specific antibody. The amount of bound enzyme conjugate is inversely proportional to the concentration of testosterone in the sample.

  • Procedure:

    • Sample Preparation: Serum or plasma samples are collected from subjects. If necessary, samples are diluted with the provided assay buffer.

    • Standard Curve Preparation: A series of standards with known testosterone concentrations are prepared to generate a standard curve.

    • Assay:

      • 50 µL of standards, controls, and samples are added to the appropriate wells of the antibody-coated microplate.

      • 50 µL of the enzyme-conjugated testosterone is added to each well.

      • The plate is incubated for 1 hour at room temperature with gentle shaking.

      • The wells are washed three times with the provided wash buffer to remove unbound components.

    • Detection:

      • 150 µL of a substrate solution is added to each well.

      • The plate is incubated for 30 minutes at room temperature in the dark for color development.

      • 50 µL of a stop solution is added to each well to terminate the reaction.

    • Data Acquisition: The absorbance of each well is measured at 450 nm using a microplate reader. The concentration of testosterone in the samples is determined by interpolating from the standard curve.[5][8][9][10][11]

2. Fasting Blood Glucose Measurement

  • Principle: The hexokinase method is a common and accurate enzymatic assay for glucose determination. Glucose is phosphorylated by hexokinase in the presence of ATP. The resulting glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH) with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the glucose concentration.

  • Procedure:

    • Sample Preparation: Blood samples are collected from fasting subjects into tubes containing a glycolytic inhibitor (e.g., sodium fluoride). Plasma or serum is separated by centrifugation.

    • Reagent Preparation: A reaction mix containing hexokinase, G6PDH, ATP, and NADP+ in a suitable buffer is prepared.

    • Assay:

      • A small volume of the sample (e.g., 10 µL) is added to the reaction mix.

      • The reaction is incubated at 37°C for a specified time (e.g., 5-10 minutes).

    • Data Acquisition: The absorbance at 340 nm is measured using a spectrophotometer. The glucose concentration is calculated by comparing the absorbance of the sample to that of a known glucose standard.[12][13][14][15]

3. Superoxide Dismutase (SOD) Activity Assay

  • Principle: This assay is based on the ability of SOD to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. The degree of inhibition of NBT reduction is a measure of SOD activity.

  • Procedure:

    • Sample Preparation: Tissue or cell lysates are prepared in a suitable buffer and centrifuged to obtain the supernatant containing the enzyme.

    • Reaction Mixture: A reaction mixture containing xanthine, xanthine oxidase, and NBT is prepared.

    • Assay:

      • The sample supernatant is added to the reaction mixture.

      • The reaction is initiated by the addition of xanthine oxidase.

      • The mixture is incubated at room temperature for a defined period (e.g., 20 minutes).

    • Data Acquisition: The absorbance at 560 nm is measured. One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.[6]

4. Malondialdehyde (MDA) Assay

  • Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct. The intensity of the color is proportional to the MDA concentration.

  • Procedure:

    • Sample Preparation: Tissue homogenates or plasma samples are prepared.

    • Reaction:

      • The sample is mixed with a TBA solution containing an acid (e.g., trichloroacetic acid).

      • The mixture is heated in a boiling water bath for 60 minutes.

      • The mixture is then cooled on ice and centrifuged to remove any precipitate.

    • Data Acquisition: The absorbance of the supernatant is measured at 532 nm. The MDA concentration is determined using a standard curve prepared with an MDA standard.[7]

References

A Comparative Meta-Analysis of Yuexiandajisu E and Related Diterpenoids from Euphorbia ebracteolata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activities of diterpenoids isolated from Euphorbia ebracteolata, a plant used in traditional Chinese medicine. We focus on Yuexiandajisu E and related compounds, presenting quantitative data on their efficacy, detailing their mechanisms of action, and providing standardized experimental protocols to support further research and development.

Introduction to Euphorbia ebracteolata Diterpenoids

The roots of Euphorbia ebracteolata Hayata are a rich source of bioactive natural products, including a diverse family of diterpenoids.[1] Among these, a series of compounds named yuexiandajisu (A-F) have been identified.[1] Notably, the abietane diterpenes, Yuexiandajisu D and E, have demonstrated significant anticancer properties, although their precise mechanisms of action are still under investigation.[1] Other compounds isolated from the same plant, such as (±)-euphebranone A, have also shown potent and well-characterized antitumor activities, providing valuable comparative data.[2] This guide synthesizes the available data to compare the efficacy of these natural products.

Data Presentation: Comparative Efficacy

The antitumor efficacy of compounds is commonly measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value corresponds to a higher potency. The following table summarizes the IC50 values for key compounds from E. ebracteolata against various human cancer cell lines, with the conventional chemotherapy drug Cisplatin (DDP) included for reference.

CompoundCancer Cell LineIC50 Value (µM)Comparison DrugCell LineIC50 Value (µM)
(±)-euphebranone A SMMC-7721 (Hepatocellular Carcinoma)0.625 ± 0.039Cisplatin (DDP)SMMC-772120.83 ± 0.99
Yuexiandajisu D HCT-8 (Colon Cancer)2.66---
Yuexiandajisu D Bel-7402 (Hepatocellular Carcinoma)3.76---

Data sourced from multiple studies.[2][3]

Mechanism of Action: Signaling Pathways

While the mechanism for Yuexiandajisu D and E remains to be fully elucidated, mechanistic studies on the related compound (±)-euphebranone A reveal that its potent anticancer activity stems from its ability to induce cell-cycle arrest in the G2/M phase and suppress key signaling pathways involved in cancer cell proliferation and survival. Specifically, (±)-euphebranone A has been shown to inhibit the EGFR/PTEN and PI3K/AKT signaling pathways in hepatocellular carcinoma cells.[2]

The diagram below illustrates the proposed inhibitory action of (±)-euphebranone A on the PI3K/AKT pathway, a critical regulator of cell survival and proliferation.

PI3K_AKT_Pathway cluster_membrane EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates Compound (±)-euphebranone A Compound->EGFR Compound->AKT

Caption: Proposed inhibition of the EGFR/PI3K/AKT pathway by (±)-euphebranone A.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of E. ebracteolata compounds.

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample, making it ideal for assessing cytotoxicity and calculating IC50 values.[4][5]

  • Principle: The assay utilizes a water-soluble tetrazolium salt (WST-8) which is reduced by dehydrogenases in living, metabolically active cells to produce an orange-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.[6]

  • Protocol:

    • Cell Seeding: Plate cells (e.g., SMMC-7721, HCT-8) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[4]

    • Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

    • Assay Reaction: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.[4]

    • Final Incubation: Incubate the plate for 1-4 hours in the incubator. The incubation time may vary depending on the cell type and density.[4]

    • Measurement: Measure the absorbance (optical density, OD) at 450 nm using a microplate reader.[4]

    • Calculation: Cell viability is calculated using the formula: Viability (%) = [(OD_treated - OD_blank) / (OD_control - OD_blank)] x 100 The IC50 value is then determined by plotting the viability percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The logical flow from initial screening to mechanistic studies is a cornerstone of drug discovery. The diagram below outlines a typical experimental workflow for evaluating a novel anticancer compound like this compound.

Experimental_Workflow start Isolate Compound (e.g., this compound) screen In Vitro Screening (Multiple Cancer Cell Lines) start->screen ic50 Determine IC50 Values (CCK-8 / MTT Assay) screen->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) mechanism->apoptosis pathway Signaling Pathway Analysis (Western Blot for PI3K/AKT) mechanism->pathway invivo In Vivo Validation (Xenograft Model) pathway->invivo conclusion Conclusion on Efficacy & Mechanism invivo->conclusion

Caption: Standard workflow for preclinical evaluation of a novel anticancer compound.

References

Safety Operating Guide

Proper Disposal and Handling of Yuexiandajisu E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Yuexiandajisu E are paramount for ensuring laboratory safety and environmental protection. This document provides essential logistical and safety information, including detailed operational and disposal plans for this compound, a diterpenoid isolated from the roots of Euphorbia ebracteolata. Due to its potential cytotoxic properties, as indicated by studies on related compounds from the same plant, this compound should be handled with care, assuming it is a hazardous substance.[1]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes the key known data for this compound.

PropertyValueSource
Chemical Name This compoundChemFaces
CAS Number 866556-16-3ChemFaces
Molecular Formula C20H30O5ChemFaces
Molecular Weight 350.4 g/mol ChemFaces
Appearance PowderChemFaces
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces

Proper Disposal Procedures

Step 1: Inactivation (Optional and Use-Case Dependent)

For bulk quantities or in specific experimental termination protocols, chemical inactivation may be considered. However, without validated inactivation data for this compound, this is not a routine disposal step. If chemical inactivation is necessary, it must be performed by trained personnel in a controlled environment, such as a fume hood, and the reaction products must still be treated as hazardous waste.

Step 2: Segregation and Collection

All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

  • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and shoe covers, as well as contaminated labware like pipette tips, microfuge tubes, and weighing papers.

  • Liquid Waste: Solutions containing this compound and any solvents used for rinsing contaminated glassware.

  • Sharps Waste: Needles, syringes, or glass Pasteur pipettes used to handle solutions of this compound.

These waste streams should be collected in separate, clearly labeled, and compatible hazardous waste containers.

Step 3: Packaging and Labeling

  • Solid and Liquid Waste: Use leak-proof, sealable containers. For solids, a robust plastic container with a screw-top lid is appropriate. For liquids, use a solvent-compatible container.

  • Sharps Waste: Must be collected in a designated, puncture-resistant sharps container.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of accumulation should also be clearly marked.

Step 4: Storage

Store hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

Step 5: Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Never dispose of this compound or its contaminated waste down the drain or in the regular trash.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, a general methodology for assessing its cytotoxic activity in a cancer cell line, a common experiment for such compounds, is provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa, A549, or HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Make serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Workflows and Pathways

To further clarify the procedural steps and potential biological interactions of this compound, the following diagrams are provided.

G Figure 1: Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Collection & Segregation cluster_2 Storage & Disposal Solid Waste (PPE, Labware) Solid Waste (PPE, Labware) Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste (PPE, Labware)->Labeled Solid Waste Container Liquid Waste (Solutions, Rinsates) Liquid Waste (Solutions, Rinsates) Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste (Solutions, Rinsates)->Labeled Liquid Waste Container Sharps Waste (Needles, Glassware) Sharps Waste (Needles, Glassware) Labeled Sharps Container Labeled Sharps Container Sharps Waste (Needles, Glassware)->Labeled Sharps Container Secure Storage Area Secure Storage Area Labeled Solid Waste Container->Secure Storage Area Labeled Liquid Waste Container->Secure Storage Area Labeled Sharps Container->Secure Storage Area EHS/Licensed Disposal EHS/Licensed Disposal Secure Storage Area->EHS/Licensed Disposal Scheduled Pickup

Figure 1: Disposal Workflow for this compound

While the precise mechanism of action for this compound is still under investigation, research on other compounds from Euphorbia ebracteolata suggests potential activity through pathways involved in cell cycle regulation and apoptosis.[2] The following diagram illustrates a hypothetical signaling pathway based on these findings.

G Figure 2: Hypothetical Signaling Pathway This compound This compound EGFR EGFR This compound->EGFR PTEN PTEN This compound->PTEN PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Cell Proliferation Cell Proliferation AKT->Cell Proliferation Cell Cycle Arrest Cell Cycle Arrest AKT->Cell Cycle Arrest PTEN->PI3K

Figure 2: Hypothetical Signaling Pathway

By adhering to these guidelines, researchers can safely manage this compound in the laboratory, minimizing risks to personnel and the environment, while continuing to explore its therapeutic potential.

References

Personal protective equipment for handling Yuexiandajisu E

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Yuexiandajisu E. The information is based on available data and general safety protocols for related chemical compounds. Given that this compound is not fully tested, a precautionary approach is paramount.

Chemical and Physical Properties

This compound is a lathyrane-type diterpenoid isolated from Euphorbia fischeriana. While comprehensive physical and chemical data are limited, the following information has been compiled from available sources.

PropertyValueSource
CAS Number 866556-16-3[1][2][3][4][5]
Molecular Formula C20H30O5[1][4][5]
Molecular Weight 350.4 g/mol [1][4][5]
Physical Description Powder[1]
Purity >98%[1][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. For higher solubility, warming to 37°C and ultrasonication are recommended.[1][6]
Melting Point Not available
Boiling Point Not available
LD50/LC50 Not available. Handle as a potentially toxic compound.

Hazard Identification and Precautionary Measures

The toxicological properties of this compound have not been fully investigated. However, as a diterpenoid isolated from Euphorbia fischeriana, and belonging to the lathyrane class of compounds known for a range of biological activities including cytotoxicity, it should be handled with caution.[7][8][9][10][11][12][13][14]

Potential Hazards:

  • Skin and Eye Irritation: Compounds from Euphorbia species are known to be irritants.

  • Toxicity: Lathyrane diterpenoids have demonstrated cytotoxic effects in research.[9][10][11] The specific acute and chronic toxicity of this compound is unknown.

  • Respiratory Tract Irritation: As a fine powder, inhalation may cause respiratory irritation.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review available safety information (assume hazardous) prep_ppe Don appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_area Prepare designated handling area in a fume hood prep_ppe->prep_area handle_weigh Weigh powder carefully to avoid dust generation prep_area->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve cleanup_decon Decontaminate surfaces handle_dissolve->cleanup_decon After experiment cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste through licensed hazardous waste service cleanup_waste->cleanup_dispose

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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